Product packaging for D(+)-Xylose(Cat. No.:CAS No. 1114-34-7; 58-86-6)

D(+)-Xylose

Cat. No.: B2469801
CAS No.: 1114-34-7; 58-86-6
M. Wt: 150.13
InChI Key: SRBFZHDQGSBBOR-LRVBXBKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of D(+)-Xylose as a Fundamental Pentose (B10789219) Sugar

This compound is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group, with the chemical formula C₅H₁₀O₅. bio-connect.nlt3db.ca It is one of the most abundant carbohydrates in the biosphere, second only to glucose. oup.comrsc.org While glucose is a six-carbon sugar central to the metabolism of most organisms, the five-carbon D-xylose plays a crucial, though distinct, role. mdpi.com In nature, D-xylose is predominantly found not as a free molecule but as a key constituent of complex polysaccharides, particularly hemicellulose. t3db.camegazyme.com

The significance of this compound extends to its involvement in various biological processes. In the context of human nutrition, it is considered one of eight essential sugars. bio-connect.nlatamanchemicals.com Furthermore, in the field of medicine, D-xylose is utilized in a diagnostic test to assess malabsorption in the small intestine. bio-connect.nlt3db.caatamanchemicals.com The ability of microorganisms to metabolize D-xylose is also of significant interest for industrial applications, particularly in the production of biofuels and other valuable chemicals from plant biomass. rsc.orgmdpi.comias.ac.in Bacteria and yeasts have evolved specific metabolic pathways to utilize D-xylose as a carbon source, highlighting its importance in microbial metabolism. oup.commdpi.comwikipedia.orgresearchgate.netnih.gov

Role in Lignocellulosic Biomass Composition and Structure

Lignocellulosic biomass, the most abundant renewable resource on Earth, is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). mdpi.comresearchgate.net this compound is a principal component of hemicellulose, a group of heterogeneous polysaccharides that, along with cellulose and lignin, form the structural framework of plant cell walls. researchgate.netwikipedia.org Hemicelluloses are shorter and more branched polymers than cellulose and are embedded in the cell wall, where they cross-link with cellulose microfibrils and lignin, providing structural support. mdpi.comwikipedia.org The hydrolysis of the hemicellulose fraction of lignocellulosic biomass yields a mixture of sugars, with D-xylose often being the main component. mdpi.com

This compound serves as the monomeric unit for several important hemicelluloses, most notably xylans and xyloglucans. wikipedia.orgmdpi.com

Xylans: These are the most abundant type of hemicellulose in the secondary cell walls of dicotyledonous plants and all cell walls of grasses. wikipedia.org The backbone of xylan (B1165943) is composed of β-(1,4)-linked D-xylose residues. mdpi.comfrontiersin.org This backbone can be substituted with other sugars, such as arabinose and glucuronic acid, leading to different types of xylans like arabinoxylans and glucuronoxylans. wikipedia.orgmdpi.comfrontiersin.org

Xyloglucans: These hemicelluloses have a backbone similar to cellulose, consisting of β-(1,4)-linked glucose units. wikipedia.orgoup.com However, what distinguishes xyloglucans is the presence of α-D-xylosyl residues attached to the glucose backbone. oup.com Xyloglucans are the primary hemicellulose in the growing cell walls of many dicots. mdpi.comoup.com

The specific structure and composition of these D-xylose-containing polysaccharides vary between different plant species and even different cell types within the same plant. mdpi.com

The amount of this compound, primarily in the form of xylan, varies significantly across different types of plant biomass.

Plant TypeXylan Content (% of dry weight)Primary Hemicellulose in Secondary Walls
Hardwoods10-35%O-acetyl-4-O-methylglucuronoxylan
Softwoods10-15%Arabino-4-O-methylglucuronoxylans
Herbaceous AngiospermsUp to 31%Varies

Data sourced from multiple references. rsc.orgwikipedia.orgacs.org

In many dicotyledonous plants, xyloglucan (B1166014), another D-xylose-containing polysaccharide, constitutes about 20% of the dry mass of primary cell walls. oup.com However, in grasses, the xyloglucan content is significantly lower, typically around 5%. oup.com The distribution of these polysaccharides within the cell wall is also specific, with hemicelluloses like xylan being predominant in the secondary cell walls, where they contribute to the rigidity and strength of the plant structure. mdpi.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B2469801 D(+)-Xylose CAS No. 1114-34-7; 58-86-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1114-34-7; 58-86-6

Molecular Formula

C5H10O5

Molecular Weight

150.13

IUPAC Name

(4R,5R)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4?,5?/m1/s1

InChI Key

SRBFZHDQGSBBOR-LRVBXBKUSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

solubility

not available

Origin of Product

United States

D + Xylose Biosynthesis and Natural Occurrence

Endogenous Biosynthesis in Plants

D(+)-Xylose is a fundamental component of major hemicelluloses in the plant cell wall, specifically xylan (B1165943) and xyloglucan (B1166014). celignis.com Unlike cellulose (B213188), which is synthesized at the plasma membrane, the biosynthesis of these xylose-containing polysaccharides occurs in the Golgi apparatus. nih.govfrontiersin.orgusp.br This process requires the coordinated action of numerous enzymes, including glycosyltransferases, and the availability of nucleotide sugar substrates synthesized in the cytosol and Golgi lumen. usp.br

Xylan Biosynthesis Pathways

Xylan, the primary hemicellulose in the secondary cell walls of dicots and all cell walls of grasses, is a polymer composed of a β-(1,4)-linked D-xylose backbone. nih.govusp.brwikipedia.org This backbone is often substituted with acetyl, arabinose, and glucuronic acid residues. frontiersin.orgusp.br

The biosynthesis of the xylan backbone is a complex process carried out by the xylan synthase complex (XSC) within the Golgi apparatus. frontiersin.org This complex is believed to involve multiple proteins, with key components belonging to the Glycosyltransferase (GT) families GT43 and GT47. nih.gov Studies in Arabidopsis have identified proteins such as IRX9 and IRX14 (from family GT43) and IRX10 as essential for the elongation of the xylan backbone. frontiersin.orgnih.gov These enzymes are Type II membrane proteins, with their catalytic domains situated in the Golgi lumen. usp.br

The substrate for xylan synthesis is UDP-D-xylose. This nucleotide sugar is synthesized both in the cytosol and within the Golgi lumen from UDP-Glucuronic acid by the enzyme UDP-Xylose Synthase (UXS). usp.br Transporters then ensure that UDP-D-xylose is available at the site of polysaccharide synthesis within the Golgi. usp.br

Xyloglucan Biosynthesis Pathways

Xyloglucan is the most abundant hemicellulose in the primary cell walls of most dicotyledonous plants. wikipedia.orgnih.govfrontiersin.org Its structure consists of a β-(1,4)-linked glucan backbone, identical to that of cellulose, which is substituted with α-(1,6)-linked xylosyl residues. wikipedia.orgresearchgate.netnih.gov These xylose units can be further decorated with galactose and fucose residues. wikipedia.orgresearchgate.net

The synthesis of xyloglucan is a multi-step process that takes place entirely within the Golgi cisternae before the completed polysaccharide is transported to the cell wall via vesicles. wikipedia.orgnih.govfrontiersin.org The process involves several specific glycosyltransferases (GTs). The β-(1,4)-glucan backbone is synthesized first, followed by the sequential addition of xylose residues. Candidate genes for the xyloglucan xylosyltransferases (XXTs) have been identified within the GT34 family. nih.gov Studies have shown that enzymes XXT1 and XXT2 are required for this xylosylation step. nih.gov The addition of further sugar residues, such as galactose and fucose, is catalyzed by other specific GTs, including galactosyltransferases and fucosyltransferases. nih.govnih.gov

Key Xylosyltransferase Enzyme Families and Mechanisms

Xylosyltransferases (XTs) are a crucial class of glycosyltransferases that catalyze the transfer of a xylose residue from an activated donor, typically UDP-D-xylose, to an acceptor molecule. wikipedia.org In the context of plant cell wall biosynthesis, these acceptors are growing polysaccharide chains. These enzymes are categorized into various Carbohydrate-Active enZYmes (CAZy) families based on sequence similarity. nih.gov

Several GT families are implicated in xylan and xyloglucan biosynthesis:

GT43 and GT47: Members of these families are central to the synthesis of the xylan backbone. nih.gov Compelling evidence suggests that proteins in the GT43 family, such as IRX9 and IRX14 in Arabidopsis, function as the core β-(1,4)-xylan synthase. frontiersin.orgnih.gov

GT34: This family contains the xyloglucan xylosyltransferases (XXTs) responsible for adding the initial xylose side chains to the glucan backbone of xyloglucan. nih.gov Specifically, XXT1 and XXT2 have been confirmed to have this enzymatic activity. nih.gov

GT61: This family includes enzymes that add xylose substitutions to the xylan backbone. oup.com For example, some members are β-(1,2)-xylosyltransferases that add single xylosyl residues directly onto the xylan chain, a function distinct from the backbone-forming enzymes. oup.com

GT8: Glycosyltransferases from this family, such as IRX8, are involved in synthesizing the reducing end sequence of xylan, a specific tetrasaccharide structure that terminates the polymer chain. oup.com

These enzymes are typically membrane-bound proteins located in the Golgi apparatus, where they often work in concert as part of large protein complexes to ensure the efficient and correct assembly of complex polysaccharides. frontiersin.orgwikipedia.orgnih.gov

This compound Origin in Biorefinery Feedstocks

This compound is the second most abundant sugar in nature after glucose and is a primary constituent of hemicellulose. rsc.orgnih.govias.ac.in In the context of biorefining, this compound is sourced from lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops. xylose.usnih.govamericanbioprocessing.com This biomass is primarily composed of cellulose, hemicellulose, and lignin (B12514952). researchgate.net

Hemicellulose, which can constitute 20-35% of the plant cell wall, is a heteropolymer containing various sugars, with xylan being a major component. rsc.org The depolymerization of the hemicellulose fraction, typically through acid or enzymatic hydrolysis, releases its constituent monosaccharides, yielding a sugar stream where this compound is predominant, often making up around 90% of the sugars from this fraction. rsc.orgnih.gov This xylose-rich hydrolysate serves as a key feedstock for microbial fermentation to produce a wide range of biofuels and bio-based chemicals. xylose.usnih.govbohrium.com

The this compound content varies significantly depending on the biomass source. Hardwoods and agricultural residues like corn stover, sugarcane bagasse, and wheat straw are particularly rich in xylan and are therefore considered excellent feedstocks for xylose production. wikipedia.orgias.ac.inamericanbioprocessing.com

Table 1: Hemicellulose and Lignocellulosic Composition of Common Agricultural Residues (% dry basis)

Agricultural ResidueHemicellulose (%)Cellulose (%)Lignin (%)
Corn Stalk28.038.018.0
Sugarcane Bagasse24.0 - 27.032.0 - 48.019.0 - 24.0
Wheat Straw26.0 - 32.033.0 - 42.015.0 - 20.0
Rice Straw23.0 - 28.035.0 - 45.010.0 - 15.0
Barley Straw24.0 - 29.031.0 - 45.014.0 - 19.0
Sorghum Straw27.032.010.0
Cotton Seed Hairs26.041.021.0

Data compiled from multiple sources. rjpn.orgresearchgate.net Note that values can vary based on plant variety, growing conditions, and analytical methods.

Metabolic Pathways of D + Xylose in Microorganisms

Overview of D(+)-Xylose Catabolic Diversity

The ability to metabolize D-xylose is widespread among bacteria, yeasts, and filamentous fungi. mdpi.com However, the specific pathways utilized can differ significantly between these groups. Prokaryotes, such as many bacteria, typically employ the direct Isomerase pathway. wikipedia.orgasm.org In contrast, eukaryotic microorganisms, including most yeasts and fungi, predominantly use the two-step Oxidoreductase pathway. wikipedia.orgmdpi.com

Beyond these two primary routes, some prokaryotic microorganisms possess alternative oxidative pathways, namely the Weimberg and Dahms pathways. wikipedia.orgresearchgate.net The Weimberg pathway involves the oxidation of D-xylose to D-xylono-lactone and subsequently to D-xylonic acid, which is then converted to α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.orgnih.gov The Dahms pathway also proceeds through D-xylonic acid but ultimately yields pyruvate (B1213749) and glycolaldehyde (B1209225). nih.gov The choice of pathway has significant implications for the organism's energy yield and the production of metabolic intermediates.

Isomerase Pathway

The Isomerase pathway, also known as the xylose isomerase (XI) pathway, is the more direct route for D-xylose catabolism and is predominantly found in bacteria. wikipedia.orgmdpi.com This pathway involves a single enzymatic step to convert D-xylose into a key intermediate that can enter central metabolism.

The cornerstone of this pathway is the enzyme D-xylose isomerase (XI), which catalyzes the reversible isomerization of D-xylose to D-xylulose. mdpi.comresearchgate.net This reaction does not require any cofactors. oup.com The conversion is an intramolecular oxidoreduction, transforming the aldose (D-xylose) into a ketose (D-xylulose). mdpi.com

The catalytic mechanism of XI is a three-step process:

Ring Opening: A conserved histidine residue facilitates the opening of the cyclic form of the D-xylose substrate. mdpi.com

Isomerization: A hydride shift occurs from the C2 to the C1 position of the sugar molecule. mdpi.com This step is aided by the presence of divalent metal ions, which act as electrophilic centers. jmb.or.kr

Ring Closure: The resulting D-xylulose is then released from the enzyme in its cyclic form. mdpi.com

The equilibrium of the isomerase reaction favors D-xylose, with a typical mixture consisting of approximately 83% D-xylose and 17% D-xylulose, as the conversion to D-xylulose is energetically less favorable. wikipedia.org

Following its formation by XI, D-xylulose is phosphorylated by the enzyme D-xylulokinase (XK). researchgate.netoup.com This reaction utilizes ATP as the phosphate (B84403) donor to produce D-xylulose-5-phosphate (X5P). researchgate.net The activity of XK is crucial for pulling the equilibrium of the XI reaction towards xylulose formation by consuming its product. nih.gov However, research has shown that overexpression of XK can sometimes inhibit the growth of recombinant microorganisms on xylose, suggesting that a moderate and controlled level of XK activity is optimal for efficient xylose metabolism. nih.gov

D-xylulose-5-phosphate is a key intermediate of the Pentose (B10789219) Phosphate Pathway (PPP). mdpi.comresearchgate.net Once formed, X5P enters the non-oxidative branch of the PPP. mdpi.com Here, the enzymes transketolase and transaldolase convert X5P into other sugar phosphates, such as glyceraldehyde-3-phosphate and fructose-6-phosphate. nih.gov These intermediates can then be channeled into glycolysis for energy production or used for the synthesis of nucleotides and aromatic amino acids. mdpi.comontosight.ai In some bacteria, like Lactococcus lactis, X5P can also be cleaved by phosphoketolase into acetyl-phosphate and glyceraldehyde-3-phosphate. nih.gov

Oxidoreductase Pathway (Xylose Reductase-Xylitol Dehydrogenase, XR-XDH Pathway)

The Oxidoreductase pathway, also referred to as the XR-XDH pathway, is the primary route for D-xylose catabolism in eukaryotic microorganisms like yeasts and fungi. wikipedia.orgoup.com This pathway involves a two-step conversion of D-xylose to D-xylulose, with xylitol (B92547) as an intermediate. researchgate.net

The initial step of this pathway is catalyzed by xylose reductase (XR), an enzyme that reduces D-xylose to xylitol. d-nb.infonih.gov This reaction is dependent on a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. scispace.com A critical aspect of XR function is its specificity for either NADH or NADPH. nih.gov

Most xylose reductases from yeasts and fungi show a preference for NADPH. expasy.org However, some XRs exhibit dual-cofactor specificity, meaning they can utilize both NADH and NADPH, although they often still have a higher affinity for NADPH. nih.govnih.gov For instance, the XR from the yeast Candida tenuis can efficiently use both co-substrates. scispace.com Structural studies of this enzyme have revealed that conformational changes in two loop regions allow it to accommodate either NAD⁺ or NADP⁺. nih.gov Specifically, the presence of a glutamic acid residue that can form hydrogen bonds with the ribose of either cofactor is crucial for this dual specificity. nih.gov In contrast, some XRs, like the one from Candida parapsilosis, have an unusual preference for NADH. nih.gov

The cofactor specificity of XR has significant metabolic implications. The subsequent enzyme in the pathway, xylitol dehydrogenase (XDH), is strictly NAD⁺-dependent. nih.gov The preference of many XRs for NADPH can lead to a redox imbalance under anaerobic conditions, as the regeneration of NAD⁺ for the XDH reaction becomes a limiting factor. nih.gov This can result in the accumulation of the intermediate xylitol. nih.gov

Interactive Table of Research Findings on this compound Metabolic Enzymes

EnzymeOrganismPathwayKey FindingReference
D-Xylose Isomerase (XI)Paenibacillus sp.IsomeraseDisplays optimal activity at 60°C and requires divalent metal ions like Mn²⁺ for activity. jmb.or.kr
D-Xylose Isomerase (XI)Piromyces sp.IsomeraseWhen expressed in Saccharomyces cerevisiae, this pathway resulted in a higher ethanol (B145695) yield compared to the XR-XDH pathway. nih.gov
D-Xylulokinase (XK)Pichia stipitisBothOverexpression in S. cerevisiae can inhibit growth on xylose, indicating a need for moderate activity. nih.gov
D-Xylulokinase (XK)Saccharomyces cerevisiaeBothOverexpression enhances the specific rate of D-xylose utilization in recombinant strains. oup.com
Xylose Reductase (XR)Pichia stipitisOxidoreductasePrefers NADPH but can use NADH. Site-directed mutagenesis (e.g., K270R mutation) can alter cofactor preference towards NADH, improving ethanol yield. nih.gov
Xylose Reductase (XR)Candida tenuisOxidoreductaseExhibits dual-cofactor specificity for NADPH and NADH due to conformational flexibility in its active site. scispace.comnih.gov
Xylose Reductase (XR)Candida parapsilosisOxidoreductaseShows an unusual preference for NADH over NADPH, which is rare among aldose reductases. nih.gov
Xylose Reductase (XR)Meyerozyma guilliermondiiOxidoreductaseOverexpression of the native XR gene led to an increased yield of xylitol. d-nb.info

Xylitol Dehydrogenase (XDH) Functionality and Cofactor Specificity

The second step in the eukaryotic oxidoreductase pathway for D-xylose metabolism is catalyzed by xylitol dehydrogenase (XDH). This enzyme is responsible for the oxidation of xylitol, the product of the initial reduction of D-xylose by xylose reductase (XR), to D-xylulose. wikipedia.org A critical aspect of XDH functionality is its strict specificity for the cofactor nicotinamide adenine dinucleotide (NAD+). wikipedia.orgtandfonline.com

This contrasts with the preceding enzyme, xylose reductase, which often shows a preference for or can utilize both nicotinamide adenine dinucleotide phosphate (NADPH) and NADH. wikipedia.orggoogle.com For instance, purified XDH from the fungus Rhizomucor pusillus demonstrates a clear preference for NAD+ as its coenzyme. tandfonline.com This disparity in cofactor usage between XR and XDH is a central issue in the metabolic engineering of microorganisms for efficient xylose fermentation. scholaris.canih.gov

Interactive Table: Cofactor Specificity of Key Enzymes in the Oxidoreductase Pathway

Enzyme Reaction Preferred Cofactor(s)
Xylose Reductase (XR) D-Xylose -> Xylitol NADPH or NADH

Implications of Redox Imbalance in Fermentation

The differing cofactor requirements of xylose reductase (XR) and xylitol dehydrogenase (XDH) create a significant redox imbalance during the fermentation of D-xylose, particularly under anaerobic or oxygen-limited conditions. nih.govasm.org The common scenario in engineered Saccharomyces cerevisiae involves an NADPH-preferring XR and a strictly NAD+-dependent XDH. scholaris.canih.gov This leads to a surplus of NADH and a deficit of NAD+ for the XDH reaction, as NADH cannot be efficiently reoxidized to NAD+ in the absence of oxygen. nih.govmdpi.com

This cofactor imbalance has several negative consequences for fermentation:

Xylitol Accumulation: The inability to efficiently oxidize xylitol to D-xylulose due to a lack of NAD+ results in the accumulation of xylitol as a major byproduct. tandfonline.comoup.comresearchgate.net This diverts a significant portion of the carbon from the desired end product, such as ethanol.

Glycerol Formation: The excess NADH generated can also lead to the production of glycerol, another common byproduct in yeast fermentation, as the cell attempts to regenerate NAD+. nih.gov

To address this redox imbalance, various metabolic engineering strategies have been explored. These include altering the cofactor specificity of XR or XDH, expressing heterologous enzymes to bypass the redox-imbalanced steps, and engineering cofactor regeneration systems. nih.govasm.org For example, expressing a water-forming NADH oxidase can help regenerate NAD+ and has been shown to decrease xylitol formation and increase ethanol yield. nih.gov

Oxidative Pathways

In addition to the oxidoreductase and isomerase pathways, prokaryotic microorganisms can utilize two distinct oxidative pathways for D-xylose catabolism: the Weimberg pathway and the Dahms pathway. wikipedia.org Both pathways begin with the oxidation of D-xylose but diverge to produce different key intermediates.

Weimberg Pathway Enzymatic Cascade

The Weimberg pathway, first described in Pseudomonas species, converts D-xylose to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgmdpi.comresearchgate.net This pathway represents a non-phosphorylative route for xylose metabolism.

The enzymatic cascade of the Weimberg pathway is as follows:

D-xylose dehydrogenase oxidizes D-xylose to D-xylonolactone. wikipedia.orgresearchgate.net

Xylonolactonase hydrolyzes D-xylonolactone to D-xylonate. This step can also occur spontaneously. researchgate.netresearchgate.net

Xylonate dehydratase converts D-xylonate to 2-keto-3-deoxy-xylonate. wikipedia.org

2-keto-3-deoxy-xylonate dehydratase transforms 2-keto-3-deoxy-xylonate into α-ketoglutarate semialdehyde. wikipedia.orgnih.gov

α-ketoglutarate semialdehyde dehydrogenase oxidizes α-ketoglutarate semialdehyde to α-ketoglutarate. wikipedia.org

This pathway has been identified in bacteria such as Caulobacter crescentus, where the enzymes are encoded by the xylXABCD operon. researchgate.netnih.gov

Dahms Pathway Enzymatic Cascade

The Dahms pathway shares the initial enzymatic steps with the Weimberg pathway, up to the formation of 2-keto-3-deoxy-xylonate. wikipedia.orgmdpi.com However, it then diverges to produce pyruvate and glycolaldehyde. mdpi.comnih.gov

The key differentiating enzymatic step is:

2-keto-3-deoxy-xylonate aldolase cleaves 2-keto-3-deoxy-xylonate into pyruvate and glycolaldehyde. nih.govfrontiersin.org

Pyruvate can directly enter central carbon metabolism, while glycolaldehyde can be further metabolized. frontiersin.org This pathway is advantageous for the production of C2 compounds like ethylene (B1197577) glycol. mdpi.com

Interactive Table: Key Enzymes of the Oxidative Pathways

Pathway Key Enzyme Substrate Product(s)
Weimberg 2-keto-3-deoxy-xylonate dehydratase 2-keto-3-deoxy-xylonate α-ketoglutarate semialdehyde

Comparative Analysis of Oxidative Pathway Efficiencies

The Weimberg and Dahms pathways offer distinct advantages depending on the desired metabolic output. The Weimberg pathway is highly carbon-efficient for producing TCA cycle intermediates like α-ketoglutarate, as it avoids the carbon loss associated with the conversion of pyruvate to acetyl-CoA. researcher.lifelu.se This makes it a promising route for the production of dicarboxylic acids. lu.se

In contrast, the Dahms pathway is particularly well-suited for the synthesis of C2 compounds such as glycolaldehyde and ethylene glycol. frontiersin.orgmdpi.com The theoretical yield of ethylene glycol from D-xylose via the Dahms pathway is 0.413 g/g due to the co-production of pyruvate. mdpi.com

Studies comparing the implementation of these pathways in organisms like Pseudomonas putida have shown that the Weimberg pathway can support a higher maximal growth rate. nih.govresearchgate.net However, the choice of pathway for biotechnological applications will ultimately depend on the target product. For instance, the production of compounds derived from α-ketoglutarate would favor the Weimberg pathway, while the synthesis of ethylene glycol would necessitate the Dahms pathway. frontiersin.org Interestingly, computational analysis suggests that a combination of the Weimberg and Dahms pathways could lead to higher maximal yields for certain metabolites compared to using either pathway alone. nih.govfrontiersin.org

Novel and Non-Canonical this compound Metabolic Routes Identified

Recent research has uncovered novel and non-canonical pathways for D-xylose metabolism in certain microorganisms, highlighting the metabolic diversity beyond the classical routes.

One notable example is found in the oleaginous yeast Rhodotorula toruloides. This yeast utilizes a non-canonical pathway that proceeds through a D-arabitol intermediate. oup.comresearchgate.net Key features of this pathway include:

The accumulation of D-arabitol, suggesting a deviation from the standard oxidoreductase pathway. oup.com

The involvement of D-arabitol dehydrogenases and ribulokinase, which are not typically associated with the canonical xylose metabolic pathway. oup.com

The absence of significant xylulokinase expression under xylose-utilizing conditions, further indicating a departure from the standard route. oup.com

This pathway appears to be a complex network with multiple enzymes exhibiting broad substrate specificities. oup.com Deletion of a putative D-arabitol-2-dehydrogenase in R. toruloides led to a significant conversion of D-xylose to D-arabitol. researchgate.net

Another area of discovery involves the identification of novel l-xylulose (B1675535) reductases, such as LXR3 in Trichoderma reesei. While primarily involved in L-arabinose catabolism, these enzymes can also act on D-xylulose, suggesting potential cross-talk between pentose metabolic pathways. acs.org The discovery of these alternative routes provides new targets for metabolic engineering to improve the utilization of D-xylose and expand the range of potential bioproducts.

Microbial D + Xylose Utilization and Bioconversion

Native D(+)-Xylose-Assimilating Microorganisms

D-xylose, the second most abundant sugar in nature, is a primary component of hemicellulose in plant biomass. asm.org A diverse range of microorganisms, including yeasts, bacteria, and filamentous fungi, have naturally evolved the capability to metabolize D-xylose. mdpi.com The bioconversion of this pentose (B10789219) sugar into valuable products is a cornerstone of modern biorefinery strategies.

Yeast Strains (e.g., Scheffersomyces stipitis, Candida species)

Several yeast species are known for their natural ability to ferment D-xylose. Among the most efficient are Scheffersomyces stipitis (formerly Pichia stipitis), Pachysolen tannophilus, and various Candida species. researchgate.netoup.comresearchgate.net These yeasts typically employ an oxidoreductive pathway for xylose catabolism, which involves two key enzymes: xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH). frontiersin.orgmdpi.com

Scheffersomyces stipitis is recognized for having one of the highest native capacities for D-xylose fermentation among known yeasts. researchgate.netfrontiersin.org It can efficiently convert xylose to ethanol (B145695), although its performance can be affected by factors like oxygen availability and the presence of inhibitory compounds found in lignocellulosic hydrolysates. frontiersin.orgnih.gov Under aerobic conditions, xylose uptake can be a rate-limiting step, while under anaerobic conditions, the conversion of xylitol to xylulose by XDH becomes the bottleneck. frontiersin.org The XR from S. stipitis is notable for its ability to use both NADPH and NADH as cofactors, which facilitates anaerobic xylose assimilation. igem.orgosti.gov

Candida species , such as Candida shehatae, Candida tenuis, and Candida tropicalis, are also proficient D-xylose utilizers. researchgate.netoup.commdpi.com While some can produce ethanol, many Candida species are particularly noted for their efficient production of xylitol, a sugar alcohol with various industrial applications. oup.comfrontiersin.org For instance, Candida boidinii and Candida guilliermondii have been effectively used for xylitol production from hemicellulosic hydrolysates. oup.comfrontiersin.org The regulation of xylose metabolism in Candida tenuis is controlled by both induction by D-xylose and catabolite repression by glucose. researchgate.net

While many non-Saccharomyces yeasts can ferment pentoses, they are often less tolerant to industrial conditions, such as high ethanol concentrations, compared to Saccharomyces cerevisiae. researchgate.netmdpi.com However, S. cerevisiae, the conventional yeast used in industrial fermentation, cannot naturally metabolize D-xylose efficiently, though it can ferment its isomer, D-xylulose. plos.orgscielo.br This has led to extensive research into engineering S. cerevisiae with genes from native xylose-fermenting yeasts. mdpi.com

Table 1: Examples of Native this compound-Assimilating Yeast Strains and Their Primary Products

Yeast Strain Primary Product(s) from D-Xylose Key Metabolic Feature
Scheffersomyces stipitis Ethanol High native D-xylose fermentation capacity; XR uses both NADH and NADPH. researchgate.netfrontiersin.orgigem.org
Candida shehatae Ethanol, Xylitol Efficient D-xylose fermenter. researchgate.netmdpi.com
Candida tropicalis Xylitol Efficiently converts D-xylose to xylitol. oup.com
Pachysolen tannophilus Ethanol One of the well-studied native xylose fermenters. researchgate.netoup.com
Spathaspora passalidarum Ethanol Efficient ethanol producer from xylose. oup.comresearchgate.net
Candida tenuis Xylitol, Ethanol Metabolism regulated by induction and catabolite repression. researchgate.netresearchgate.net

Bacterial Strains (e.g., Escherichia coli, Bacillus species, Clostridium)

Numerous bacterial species can naturally metabolize D-xylose, typically through a xylose isomerase (XI) pathway. mdpi.comencyclopedia.pub This pathway directly converts D-xylose to D-xylulose, which is then phosphorylated to enter the pentose phosphate (B84403) pathway. asm.org This contrasts with the two-step oxidoreductive pathway commonly found in yeasts.

Escherichia coli is a well-studied bacterium that can utilize D-xylose. asm.orgmdpi.com Its xylose utilization system involves the xylAB genes, which code for xylose isomerase and xylulokinase, and the xylFGHR genes, responsible for transport and regulation. nih.gov While wild-type E. coli can metabolize xylose, its utilization can be inhibited by the presence of other sugars like glucose and L-arabinose. encyclopedia.pubasm.org Genetic engineering efforts have focused on improving xylose utilization and co-fermentation with other sugars for biofuel and biochemical production. microbiologyresearch.org

Bacillus species , such as Bacillus subtilis and Bacillus megaterium, are also capable of D-xylose metabolism. asm.orgnih.gov In B. subtilis, xylose is metabolized through the isomerase pathway and the pentose phosphate pathway. frontiersin.org However, wild-type B. subtilis 168 exhibits poor growth on D-xylose as a sole carbon source, likely due to an inefficient uptake system. nih.gov The presence of glucose represses the utilization of xylose, a phenomenon mediated by the CcpA protein which inhibits the expression of the xylose transporter gene (araE) and the xylAB operon. plos.org

Clostridium species , which are often anaerobic and thermophilic, can also utilize D-xylose. mdpi.com These bacteria are of interest for their ability to produce a range of chemicals from lignocellulosic biomass. For example, Clostridium acetobutylicum utilizes a phosphoketolase pathway for up to 40% of its xylose catabolism. researchgate.net

Other bacteria like Lactobacillus species also metabolize D-xylose, using enzymes such as xylose isomerase and xylulokinase. asm.org

Filamentous Fungi Applications

Filamentous fungi play a crucial role in the natural decomposition of plant biomass and possess the enzymatic machinery to break down and utilize its components, including D-xylose. scielo.br Their ability to produce a wide array of enzymes, such as the xylanolytic complex, allows them to convert xylan (B1165943) from hemicellulose into D-xylose, which they can then metabolize. scielo.br

A significant application of filamentous fungi in D-xylose bioconversion is the production of xylitol. frontiersin.orgscielo.br Species like Penicillium chrysogenum and Petromyces albertensis have been shown to produce xylitol from D-xylose. scielo.br For instance, Petromyces albertensis can produce significant amounts of xylitol, and this production can be enhanced by the addition of methanol, which aids in cofactor regeneration. osti.gov A screening of eleven filamentous fungi showed that all could produce xylitol, with Penicillium crustosum showing the highest production under the tested conditions. researchgate.netscielo.brresearchgate.net

Filamentous fungi are considered interesting candidates for xylitol bioproduction because they can secrete the hydrolytic enzymes needed to release D-xylose from hemicellulose and then convert it to xylitol within the same organism. researchgate.netresearchgate.net However, xylitol production in filamentous fungi can be lower than in yeasts, potentially due to their predominantly aerobic metabolism, which may lead to more efficient conversion of xylitol to D-xylulose for use as a carbon and energy source. scielo.br

Besides xylitol, some filamentous fungi, like Aspergillus niger, can naturally produce other valuable chemicals such as citric acid from D-xylose. osti.gov

This compound Transport and Uptake Systems

The transport of D-xylose across the cell membrane is the initial and often a critical step in its metabolic utilization. mdpi.com Microorganisms have evolved different transport mechanisms, primarily categorized as active transport and facilitated diffusion. encyclopedia.pubnrel.gov While yeasts and fungi can utilize both, bacteria predominantly rely on active transport systems. mdpi.comencyclopedia.pub

Active Transport Mechanisms (e.g., ABC transporters)

Active transport systems move sugars into the cell against a concentration gradient, a process that requires metabolic energy. encyclopedia.pub These systems are mediated by carrier proteins and are characterized by substrate specificity and saturability. encyclopedia.pub Two main types of active transport for xylose have been identified in bacteria: ATP-binding cassette (ABC) transporters and proton symporters. pnas.orgasm.org

ABC transporters represent a high-affinity transport system. asm.org This system is energized by the hydrolysis of ATP. ebi.ac.uk In bacteria like E. coli, the xylose ABC transporter is composed of a periplasmic D-xylose-binding protein (XylF), a membrane-spanning permease (XylH), and an ATP-binding protein (XylG) that powers the translocation process. pnas.orgasm.org This system is generally more efficient for D-xylose uptake than proton symporters due to its higher affinity for the sugar. pnas.org ABC transporters for xylose have also been identified in other microorganisms, including Haloferax volcanii and some rumen bacteria. researchgate.net The genes encoding these transporters are typically located near other genes involved in xylose utilization. ebi.ac.uk

Proton/Cation Symporters are another form of active transport. These systems use the electrochemical potential of a proton or sodium ion gradient across the membrane to drive the uptake of xylose. nrel.govnih.gov This mechanism has been identified in various bacteria, including E. coli, Bacillus megaterium, and Lactobacillus brevis. nih.gov In E. coli, this low-affinity system is mediated by a single membrane protein, XylE. asm.org

Facilitated Diffusion Systems

Facilitated diffusion is a passive transport process, meaning it does not require metabolic energy and cannot move substrates against a concentration gradient. nrel.gov The transport is mediated by carrier proteins, known as facilitators or permeases, which bind to the sugar and facilitate its movement across the membrane. nrel.gov This type of transport is common in yeasts and fungi for xylose uptake. mdpi.com

In yeasts like Scheffersomyces stipitis, xylose transport occurs via proton symports, which can be categorized into high- and low-affinity systems. frontiersin.org In Saccharomyces cerevisiae, which lacks specific xylose transporters, xylose is taken up by endogenous hexose (B10828440) transporters, but with much lower affinity compared to glucose. mdpi.comnih.gov This low affinity is a major bottleneck in engineering S. cerevisiae for efficient xylose fermentation. frontiersin.org

Some bacteria have also been shown to utilize facilitated diffusion for xylose uptake. For example, in Lactobacillus pentosus, Lactobacillus casei, and Lactobacillus plantarum, evidence points to a low-affinity facilitated diffusion mechanism for D-xylose transport that is mediated by the phosphoenolpyruvate (B93156):mannose phosphotransferase system (PTS). nih.govnih.gov In these cases, the transport of D-xylose was identified as the rate-limiting step for growth on this sugar. nih.govnih.gov

Table 2: Comparison of this compound Transport Systems

Transport Mechanism Energy Requirement Key Features Example Organisms
Active Transport
ABC Transporter ATP Hydrolysis High-affinity, consists of binding protein (e.g., XylF), permease (XylH), and ATPase (XylG). pnas.orgasm.org Escherichia coli, Haloferax volcanii. researchgate.netpnas.org
Proton/Cation Symporter Proton Motive Force Low-affinity, couples xylose transport to proton or ion influx. asm.orgnih.gov Escherichia coli, Bacillus megaterium. asm.orgnih.gov
Facilitated Diffusion None Low-affinity, mediated by permeases, cannot transport against a concentration gradient. nrel.govnih.gov Scheffersomyces stipitis, Lactobacillus species. frontiersin.orgnih.gov

List of Compounds Mentioned

2-keto-3-deoxy-D-xylonate

2-oxoglutarate

2-oxoglutarate-semialdehyde

Acetic acid

Arabinose

Citric acid

this compound

D-arabitol

D-glucose

D-lyxose

D-mannose

D-ribose

D-xylono-1,4-lactone

D-xylonate

D-xylulose

D-xylulose-5-phosphate

Ethanol

Fructose

Furfural (B47365)

Galactose

Glycerol

Hydroxymethyl furfural (HMF)

Isoprimeverose

L-arabinose

L-arabitol

L-lactate

L-ribulose

L-ribulose-5-phosphate

Mannitol

Methanol

NAD+

NADH

NADP+

NADPH

Oxaloacetate

Pentose

Pyruvate (B1213749)

Sedoheptulose-7-phosphate

Sorbitol

Sucrose

Xylan

Xylitol

Xylono-γ-lactone

Xylonate

Xylulose

Xylulose-5-phosphate

Promiscuous Hexose Transporters for this compound Uptake

In many microorganisms, particularly the yeast Saccharomyces cerevisiae, the efficient uptake of this compound is a significant bottleneck for its metabolism. mdpi.com This yeast lacks specific transporters for pentose sugars like xylose. oup.com Consequently, this compound transport into the cell relies on the promiscuous activity of endogenous hexose transporters (Hxt). frontiersin.orgportlandpress.com These transporters, while primarily evolved for hexose sugars such as glucose, can also recognize and transport this compound, albeit with much lower efficiency. portlandpress.com

Several native hexose transporters in S. cerevisiae have been identified as being capable of transporting this compound, including Hxt1, Hxt2, Hxt4, Hxt5, Hxt7, and the galactose transporter, Gal2. frontiersin.orgportlandpress.com Among these, the high-affinity hexose transporters, particularly Hxt7, exhibit the most significant, though still low, affinity for xylose. frontiersin.org The kinetic properties of these transporters underscore the challenge; the Michaelis constant (K_m) for xylose is substantially higher (indicating lower affinity) than for glucose. For instance, the Hxt7 transporter has a K_m of approximately 130 mM for xylose, whereas its affinity for glucose is around 1.5 mM. frontiersin.org

Efforts to improve this compound utilization have therefore heavily focused on engineering these promiscuous hexose transporters. frontiersin.org Strategies involve mutating the transporter proteins to increase their affinity and specificity for xylose while simultaneously reducing their affinity for glucose, thereby alleviating competitive inhibition. frontiersin.orgd-nb.info

Table 1: Kinetic Properties of Selected S. cerevisiae Hexose Transporters for D(+)-Glucose and this compound This table provides a comparative view of the affinity (K_m) and maximum transport rate (V_max) of various native yeast transporters for both glucose and xylose. Note that values can vary between studies based on experimental conditions.

TransporterSubstrateK_m (mM)V_max (nmol/min/mg protein)Source
Hxt7 D(+)-Glucose~1.5- frontiersin.org
This compound~130110 frontiersin.org
Gal2 D(+)-Glucose-- portlandpress.com
This compoundlow-affinity- portlandpress.com
Hxt5 D(+)-Glucose10 ± 1- d-nb.info
This compoundlow-affinity- frontiersin.org
Hxt1 D(+)-Glucoselow-affinity- d-nb.info
This compoundlow-affinity- frontiersin.org

Molecular Mechanisms of this compound Signal Perception

The cellular response to the presence of a sugar is not solely dependent on its transport and metabolism but is also intricately controlled by complex signal transduction pathways. In microorganisms like Saccharomyces cerevisiae, these pathways have evolved to primarily recognize and respond to preferred carbon sources like glucose. mdpi.com The inefficient fermentation of this compound by engineered S. cerevisiae is partly attributed to the yeast's inability to properly recognize this pentose sugar as a fermentable carbon source. nih.gov This misinterpretation leads to a physiological response more akin to respiration than fermentation, even under oxygen-limited conditions. nih.gov

The perception of sugars in S. cerevisiae is governed by three main signaling networks:

The Snf3/Rgt2 Pathway : This pathway senses extracellular glucose levels and regulates the expression of hexose transporter (HXT) genes. mdpi.comresearchgate.net Studies have shown that high concentrations of extracellular this compound can elicit a weak response from this pathway, but it is insufficient to trigger the robust expression of transporters needed for efficient uptake. researchgate.net

The SNF1/Mig1 Pathway : This is the central pathway for carbon catabolite repression (CCR). In the presence of glucose, this pathway is inactivated, allowing for the repression of genes required for metabolizing alternative carbon sources. mdpi.com In the case of this compound, this pathway is not modulated correctly, contributing to the suboptimal expression of xylose utilization genes. nih.gov

The cAMP/PKA Pathway : This pathway is crucial for regulating growth, proliferation, and stress resistance in response to nutrient availability, particularly glucose. mdpi.commdpi.com Like the SNF1/Mig1 pathway, it does not appear to recognize this compound as a fermentable sugar, failing to initiate the pro-fermentative signaling cascade seen with glucose. mdpi.com

This lack of proper signaling means that even when this compound enters the cell and is converted to D-xylulose-5-phosphate to enter the pentose phosphate pathway, the global regulatory network of the cell does not switch to a full fermentative mode. nih.govplos.org

In contrast, some bacteria have evolved highly specific systems for this compound perception. For example, certain bacteria utilize a three-component system involving a membrane-associated sensor protein (XylFII), a transmembrane histidine kinase (LytS), and a cytoplasmic response regulator. pnas.org In this mechanism, this compound binds directly to the periplasmic XylFII protein. pnas.org This binding event induces a conformational change that activates the LytS kinase, which in turn phosphorylates the response regulator, leading to the transcriptional activation of genes required for this compound transport and metabolism. pnas.org This direct and specific sensing mechanism highlights a key difference from the indirect and inefficient perception observed in yeast.

Table 2: this compound Interaction with Primary Sugar Signaling Pathways in S. cerevisiae This table summarizes the function of the main glucose-sensing pathways and their observed response to the presence of this compound.

Signaling PathwayPrimary Function (in response to Glucose)Observed Response to this compoundSource
Snf3/Rgt2 Senses extracellular glucose; induces HXT gene expression.Weakly induced at high xylose concentrations. mdpi.comresearchgate.net
SNF1/Mig1 Main pathway for Carbon Catabolite Repression (CCR); represses genes for alternative carbon sources.Not properly regulated; fails to fully de-repress genes for alternative sugar use. mdpi.comnih.gov
cAMP/PKA Regulates growth, metabolism, and stress response.Does not recognize xylose as a fermentable signal; fails to initiate a strong fermentative response. mdpi.commdpi.com

Enzymology of D + Xylose Metabolism

Catalytic Specificity and Mechanisms of D-Xylose Isomerase (XI)

D-xylose isomerase (XI), also known as glucose isomerase, is a key enzyme in the isomerase pathway of D-xylose metabolism. wikipedia.org It catalyzes the reversible isomerization of D-xylose to D-xylulose. mdpi.com This enzyme is also capable of converting D-glucose to D-fructose, a reaction widely used in the production of high-fructose corn syrup. mdpi.com

The catalytic action of XI is dependent on the presence of two divalent metal ions, typically magnesium or cobalt, located in distinct binding sites within the active site. ebi.ac.ukqmul.ac.uk The reaction mechanism involves a series of steps:

Ring Opening: The enzyme binds the cyclic form of the sugar substrate, specifically the α-anomer. ebi.ac.ukqmul.ac.uk A conserved histidine residue facilitates the opening of the sugar ring. mdpi.comnih.gov

Isomerization: The open-chain sugar coordinates with one of the metal ions. ebi.ac.uk The isomerization proceeds through a hydride shift from the C2 to the C1 carbon. mdpi.comnih.gov

Ring Closure: The product, D-xylulose, is formed, and the ring is closed. nih.gov

The equilibrium of the isomerization reaction favors D-xylose, with a typical mixture consisting of 83% D-xylose and 17% D-xylulose. wikipedia.org The enzyme's active site contains aromatic residues, such as tryptophan, which contribute to substrate binding and discrimination between D-xylose and D-glucose through steric hindrance. pnas.org

Table 1: Key Features of D-Xylose Isomerase (XI)

FeatureDescription
Enzyme Commission Number EC 5.3.1.5
Reaction D-xylose ⇌ D-xylulose
Cofactors Two divalent metal ions (e.g., Mg²⁺, Co²⁺)
Mechanism Ring opening, hydride shift, ring closure
Industrial Application Production of high-fructose corn syrup

Functional Characterization of Xylose Reductase (XR) and Xylitol (B92547) Dehydrogenase (XDH)

In many eukaryotic microorganisms, such as yeasts and fungi, D-xylose is metabolized through the oxido-reductase pathway, which involves two key enzymes: xylose reductase (XR) and xylitol dehydrogenase (XDH). wikipedia.orgasm.org

Xylose Reductase (XR) catalyzes the first step, the reduction of D-xylose to xylitol. wikipedia.orgnih.gov This reaction typically utilizes NADPH or NADH as a cofactor. wikipedia.org XRs belong to the aldose reductase family and often exist as monomers, though some have dimeric structures. nih.gov The preference for NADPH or NADH can vary between species and is thought to play a role in maintaining the cellular redox balance. nih.govgenome.jp For instance, the XR from Candida parapsilosis shows a preference for NADH. asm.org

Xylitol Dehydrogenase (XDH) catalyzes the second step, the oxidation of xylitol to D-xylulose, using NAD+ as a cofactor. wikipedia.orgnih.gov This enzyme is crucial for the efficient fermentation of pentose (B10789219) sugars. frontiersin.org Like XR, XDH activity is essential for the metabolic utilization of xylose. asm.org

A significant challenge in engineering this pathway for biotechnological applications is the cofactor imbalance. XR can use both NADPH and NADH, while XDH is strictly dependent on NAD+. wikipedia.orgkobe-u.ac.jp This can lead to an accumulation of NADH and the byproduct xylitol, particularly under oxygen-limited conditions. mdpi.compeerj.com

Table 2: Comparison of Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH)

EnzymeReactionPreferred Cofactor(s)
Xylose Reductase (XR) D-xylose + NAD(P)H + H⁺ ⇌ Xylitol + NAD(P)⁺NADPH, NADH
Xylitol Dehydrogenase (XDH) Xylitol + NAD⁺ ⇌ D-xylulose + NADH + H⁺NAD⁺

Enzymes of Oxidative D(+)-Xylose Pathways

Prokaryotic microorganisms often utilize oxidative pathways for D-xylose catabolism, such as the Weimberg and Dahms pathways. wikipedia.org These pathways involve a different set of enzymes compared to the isomerase and oxido-reductase routes.

D-Xylose Dehydrogenases

The initial step in the oxidative pathways is the oxidation of D-xylose, catalyzed by D-xylose dehydrogenase. This enzyme converts D-xylose to D-xylono-lactone, which is then hydrolyzed to D-xylonic acid. wikipedia.org There are different types of D-xylose dehydrogenases with varying cofactor specificities. For example, some are NADP+-dependent, converting D-xylose to xylonic acid using NADP+ as a cofactor. ontosight.ai An NADP+-dependent D-xylose dehydrogenase has been purified from pig liver. nih.gov In contrast, the D-xylose dehydrogenase from the bacterium Caulobacter crescentus is NAD+-dependent and shows a strong preference for D-xylose as a substrate. asm.orgnih.gov

Dehydratases and Aldolases in this compound Oxidation

Following the formation of D-xylonic acid, a series of dehydration and cleavage reactions occur.

In the Weimberg pathway , D-xylonate is acted upon by a xylonate dehydratase to form 2-keto-3-deoxy-xylonate. wikipedia.org This intermediate is then further dehydrated by 2-keto-3-deoxy-xylonate dehydratase to produce α-ketoglutarate semialdehyde. wikipedia.orgnih.gov Finally, α-ketoglutarate semialdehyde dehydrogenase oxidizes this compound to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov

In the Dahms pathway , the initial steps are the same as the Weimberg pathway, leading to the formation of 2-keto-3-deoxy-xylonate. wikipedia.org However, this intermediate is then cleaved by an aldolase into pyruvate (B1213749) and glycolaldehyde (B1209225). wikipedia.org

The xylonate dehydratases involved in these pathways, such as those from Caulobacter crescentus and Rhizobium leguminosarum, often belong to the IlvD/EDD protein family and contain an iron-sulfur cluster. researchgate.netiucr.org

Heterologous Expression and Optimization of this compound Metabolizing Enzymes

The ability to metabolize D-xylose is not universal among microorganisms, and many industrially important organisms, like Saccharomyces cerevisiae, cannot naturally utilize it. plos.org Therefore, a significant area of research is the heterologous expression of xylose-metabolizing enzymes in these organisms to enable the fermentation of xylose-rich biomass. researchgate.net

Both the XR-XDH pathway and the XI pathway have been successfully expressed in various hosts, including S. cerevisiae and Pseudomonas putida. plos.orgmdpi.comasm.org Studies comparing the two pathways in engineered yeasts have shown that the XR-XDH pathway can lead to a faster rate of xylose consumption, while the XI pathway might result in a higher ethanol (B145695) yield. wikipedia.org

Optimization of these heterologously expressed pathways is crucial for efficient xylose utilization. Strategies include:

Fine-tuning gene expression: Adjusting the expression levels of the pathway genes to balance metabolic fluxes and avoid the accumulation of inhibitory intermediates like xylitol. mdpi.com

Protein engineering: Modifying the enzymes to improve their catalytic efficiency, thermal stability, or cofactor specificity. nih.gov

Host engineering: Overexpressing native pathways that support xylose metabolism, such as the pentose phosphate (B84403) pathway, or deleting genes that lead to byproduct formation. wikipedia.orgnih.gov

For instance, a xylose reductase from Neurospora crassa was heterologously expressed in E. coli, resulting in a highly active enzyme suitable for in vitro xylitol production. nih.gov Similarly, the oxidative pathway from C. crescentus has been expressed in P. putida to enable its growth on xylose. asm.org

Enzyme Kinetics and Allosteric Regulation in this compound Pathways

The efficiency of D-xylose metabolism is governed by the kinetic properties and regulation of the involved enzymes.

Enzyme Kinetics: The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are key parameters that describe an enzyme's affinity for its substrate and its catalytic rate, respectively. For example, the D-xylose isomerase from Paenibacillus sp. has a Km of 17.7 mM for D-xylose. jmb.or.kr The D-xylose dehydrogenase from C. crescentus has a much higher affinity for D-xylose (Km = 0.76 mM) than for L-arabinose (Km = 166 mM). nih.gov In some cases, such as with the NADP+-dependent D-xylose dehydrogenase from pig liver, initial velocity studies reveal complex kinetic patterns that can help elucidate the reaction mechanism. nih.gov

Allosteric Regulation: The activity of enzymes in metabolic pathways is often regulated by allosteric effectors, which are molecules that bind to the enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme. In the context of xylose metabolism, xylulose 5-phosphate/fructose 6-phosphate phosphoketolase (Xfp), an enzyme found in some bacteria, exhibits substrate cooperativity and is allosterically inhibited by molecules like phosphoenolpyruvate (B93156) (PEP) and oxaloacetic acid (OAA). asm.org

Transcriptional Regulation: The expression of genes encoding xylose metabolizing enzymes is also tightly regulated. In many bacteria, the presence of glucose represses the genes for xylose metabolism through a process called carbon catabolite repression. mdpi.com In C. crescentus, a transcriptional repressor called XylR controls the expression of the xylose operon. In the absence of D-xylose, XylR binds to the DNA and blocks transcription. When D-xylose is present, it binds to XylR, causing it to release the DNA and allowing for the expression of the metabolic enzymes. asm.org In recombinant S. cerevisiae, the regulation of glycolysis during growth on xylose appears to occur at the post-translational level through the phosphorylation of glycolytic enzymes. nih.gov

Genetic and Metabolic Engineering for D + Xylose Valorization

Metabolic Pathway Engineering Strategies for Enhanced D(+)-Xylose Utilization

To overcome the natural inability of many industrial microorganisms, such as Saccharomyces cerevisiae, to metabolize this compound, significant efforts have been dedicated to engineering their metabolic pathways. nih.govmdpi.com These strategies aim to introduce and optimize pathways for this compound catabolism, ensuring its efficient conversion to central metabolites that can then be channeled towards the production of desired bioproducts.

Introduction of Heterologous Pathways (e.g., XI pathway in Saccharomyces cerevisiae)

A primary strategy for enabling this compound utilization in non-native organisms is the introduction of heterologous metabolic pathways. plos.org In the context of Saccharomyces cerevisiae, two main pathways have been extensively studied: the oxidoreductase (XR-XDH) pathway and the xylose isomerase (XI) pathway. frontiersin.org

The XR-XDH pathway, derived from yeasts like Pichia stipitis, involves two enzymatic steps. plos.orgasm.org First, this compound is reduced to xylitol (B92547) by a xylose reductase (XR), and then xylitol is oxidized to D-xylulose by a xylitol dehydrogenase (XDH). mdpi.com However, this pathway suffers from a cofactor imbalance, as XR preferentially uses NADPH while XDH strictly requires NAD+. asm.org This imbalance can lead to the accumulation of xylitol and a reduced yield of downstream products. plos.orgasm.org

The xylose isomerase (XI) pathway, commonly found in bacteria, offers a more direct route by converting this compound to D-xylulose in a single, cofactor-independent step. plos.orgfrontiersin.org The introduction of a functional XI pathway into S. cerevisiae has been a significant focus of metabolic engineering. asm.orgyeastgenome.org While promising, the expression of bacterial XI genes in yeast has often resulted in low activity, necessitating further protein and evolutionary engineering to improve performance. asm.orgyeastgenome.org For instance, directed evolution of the Piromyces sp. xylose isomerase has led to variants with significantly increased catalytic activity and improved ethanol (B145695) production in S. cerevisiae. asm.org

Engineering of Cofactor Regeneration and Balance

Several strategies have been employed to address this cofactor imbalance. One approach involves engineering the cofactor preference of the enzymes themselves. For example, a mutant xylose reductase (XYL1-K270R) with increased affinity for NADH has been used to create a more balanced pathway. frontiersin.org Another strategy focuses on regenerating the required cofactors. This can be achieved by expressing heterologous enzymes, such as an NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (NADP-GAPDH), which can help regenerate NADPH. nih.govresearchgate.net D-xylose dehydrogenase has also been suggested to play a role in a cofactor regeneration system, potentially reducing the cofactor imbalance in the D-xylose reductase pathway. nih.gov The aeration rate during fermentation is also a key factor, as it directly influences the regeneration of NAD+/NADH and NADP+/NADPH. mdpi.com

Regulation of the Pentose (B10789219) Phosphate (B84403) Pathway Flux

To enhance the flux through the PPP, metabolic engineering strategies have focused on the overexpression of key enzymes in the non-oxidative branch of the pathway. frontiersin.org These enzymes include ribulose-5-phosphate isomerase (RKI1), ribulose-5-phosphate 3-epimerase (RPE1), transketolase (TKL1), and transaldolase (TAL1). frontiersin.orgoup.com Overexpression of these genes has been shown to increase the this compound consumption rate. frontiersin.org Conversely, in some instances, reducing the flux through the oxidative part of the PPP by disrupting genes like ZWF1 (encoding glucose-6-phosphate dehydrogenase) has been shown to improve the ethanol yield from this compound by altering the availability of NADPH. nih.govlu.se

Strain Development through Adaptive Laboratory Evolution for Improved this compound Phenotypes

Adaptive laboratory evolution (ALE) is a powerful tool for improving microbial phenotypes, including the ability to utilize this compound. researchgate.netchalmers.se This process involves cultivating microorganisms under selective pressure, such as in a medium where this compound is the sole or primary carbon source, for extended periods. oup.complos.org This forces the selection of spontaneous mutations that confer a fitness advantage, leading to strains with enhanced this compound consumption rates and tolerance to inhibitory compounds present in lignocellulosic hydrolysates. researchgate.netchalmers.se

ALE has been successfully applied to various microorganisms, including Saccharomyces cerevisiae, to improve this compound fermentation. plos.orgbiorxiv.org For example, evolving an engineered S. cerevisiae strain in a xylose-limited chemostat culture resulted in a mutant with a significantly improved this compound consumption profile. biorxiv.org Whole-genome sequencing of evolved strains can then identify the genetic basis for the improved phenotypes, revealing novel targets for rational metabolic engineering. researchgate.net This combination of rational design and evolutionary engineering has proven to be a highly effective strategy for developing robust industrial strains for this compound valorization. researchgate.net

Engineering for Bioproduction of Value-Added Chemicals from this compound

The ultimate goal of engineering this compound metabolism is to create microbial cell factories capable of converting this abundant sugar into a wide range of value-added chemicals. researchgate.netfrontiersin.org By channeling the metabolic flux from this compound into specific biosynthetic pathways, it is possible to produce biofuels, organic acids, and other platform chemicals. acs.orgosti.gov

Engineered microorganisms have been developed to produce a variety of chemicals from this compound. Some examples include:

Ethanol: A primary target for biofuel production, ethanol can be produced from this compound by engineered Saccharomyces cerevisiae and other yeasts. nih.govfrontiersin.orgnih.gov

Xylitol: This sugar alcohol has applications in the food and pharmaceutical industries. Engineered S. cerevisiae strains can be designed to accumulate xylitol from this compound. rsc.org

Succinic Acid: A platform chemical for the synthesis of various polymers and resins, succinic acid can be produced from this compound by engineered Yarrowia lipolytica and Actinobacillus succinogenes. researchgate.netup.ac.zanih.gov

Itaconic Acid: Another valuable building block for polymers, itaconic acid production from this compound has been demonstrated in fungi like Aspergillus terreus and Ustilago maydis. mdpi.comfrontiersin.orgconfex.comnih.gov

D-arabitol: This sugar alcohol is a top-twelve bio-based building block chemical and can be produced from this compound by the oleaginous yeast Rhodosporidium toruloides. nih.gov

Glycolic Acid: A synthetic pathway for this compound assimilation has been implemented in Escherichia coli for the production of glycolic acid. acs.org

Below is an interactive table summarizing the production of various value-added chemicals from this compound by engineered microorganisms.

ProductMicroorganismKey Engineering StrategiesTiter/Yield
EthanolSaccharomyces cerevisiaeExpression of XR-XDH or XI pathway, cofactor balancing, PPP optimization.>16 g/L frontiersin.org
XylitolSaccharomyces cerevisiaeCo-display of xylanolytic enzymes and expression of xylose reductase.3.7 g/L rsc.org
Succinic AcidYarrowia lipolyticaOverexpression of pentose pathway cassette (XR, XDH, XK).22.3 g/L researchgate.netnih.gov
Itaconic AcidAspergillus terreusOptimization of fermentation conditions (e.g., manganese deficiency).54 g/L frontiersin.org
D-arabitolRhodosporidium toruloidesUtilization of native metabolic pathways.49 g/L nih.gov
Glycolic AcidEscherichia coliImplementation of a synthetic D-xylose assimilation pathway.4.3 g/L acs.org

Bioethanol Production

The conversion of D-xylose to bioethanol is a critical goal for second-generation biofuel production. researchgate.net Engineering efforts have predominantly focused on introducing pathways for xylose metabolism into industrially proven organisms like Saccharomyces cerevisiae. researchgate.nettandfonline.com Two primary pathways have been explored for this purpose: the oxidoreductase pathway and the isomerase pathway. tandfonline.com

The isomerase pathway, which utilizes xylose isomerase (XI) to directly convert xylose to xylulose, is found in bacteria and is generally considered more efficient as it avoids the cofactor imbalance issue. mdpi.comwikipedia.org The expression of XI genes from various sources, such as the anaerobic bacterium Clostridium phytofermentans and the gut bacterium Bacteroides vulgatus, in S. cerevisiae has enabled xylose fermentation. mdpi.com An evolved recombinant yeast expressing XI from Burkholderia cenocepacia achieved a high ethanol yield of 0.45 g/g and did not accumulate xylitol. mdpi.com

Beyond pathway introduction, further modifications are often necessary to enhance ethanol production. These include overexpressing enzymes of the pentose phosphate pathway (PPP) and engineering transporter proteins to improve xylose uptake. tandfonline.commdpi.com

Table 1: Examples of Engineered Strains for Bioethanol Production from D-Xylose

MicroorganismGenetic ModificationKey Findings
Saccharomyces cerevisiaeExpression of Clostridium phytofermentans xylose isomerase (CpXylA)Ethanol productivity of 0.03 g·L⁻¹·h⁻¹ and yield of 0.43 g·g⁻¹ with reduced xylitol production. mdpi.com
Saccharomyces cerevisiaeExpression of Burkholderia cenocepacia xylose isomerase (xylA) and evolutionary engineeringEthanol yield of 0.45 g·g⁻¹ with no xylitol accumulation and co-consumption of glucose and xylose. mdpi.com
Pichia stipitis (mutant)Spontaneous mutation and enrichmentAchieved an ethanol yield of 0.49 g/g and a productivity of 1.47 g/L·h from 100 g/L xylose. naro.go.jp
Escherichia coli MS04Metabolic engineering for ethanologenic fermentationDemonstrated efficient co-fermentation of glucose and xylose from lignocellulosic hydrolysates with ethanol yields above 80%. mdpi.com

Xylitol Bioproduction

Xylitol, a five-carbon sugar alcohol, is a valuable sugar substitute with applications in the food and pharmaceutical industries. researchgate.netfrontiersin.org Biotechnological production of xylitol from D-xylose is an attractive alternative to the chemical hydrogenation process. frontiersin.org The bioconversion is primarily carried out by yeasts, with species of Candida being particularly efficient producers. tandfonline.com The key enzyme in this process is xylose reductase (XR), which reduces D-xylose to xylitol. frontiersin.orgfrontiersin.org

Genetic engineering has been employed to enhance xylitol production in various microorganisms. Recombinant Saccharomyces cerevisiae, which does not naturally produce significant amounts of xylitol, has been engineered to efficiently convert xylose to xylitol by introducing the XYL1 gene encoding xylose reductase from Pichia stipitis. nih.gov This approach has led to conversion yields exceeding 95%. nih.gov

In native xylitol producers like Candida tropicalis, process optimization through fed-batch fermentation strategies has significantly increased xylitol concentrations. tandfonline.com By maintaining optimal xylose levels, a fed-batch fermentation with C. tropicalis W103 achieved a xylitol concentration of 218.7 g/L with a productivity of 1.82 g/L·h. tandfonline.com

Recombinant Escherichia coli has also been engineered for xylitol production. frontiersin.org A study using a recombinant E. coli strain in a batch fermentation of kenaf hydrolysate reported a xylitol yield of 0.38 g/g. frontiersin.org

Table 2: Performance of Various Microorganisms in Xylitol Bioproduction

MicroorganismFermentation StrategySubstrateXylitol Yield/ConcentrationProductivity
Candida tropicalis W103Fed-batchXylose218.7 g/L1.82 g/L·h
Saccharomyces cerevisiae (recombinant)BatchXylose>95% conversionNot specified
RecombinantE. coliBatchKenaf hydrolysate0.38 g/gNot specified
Candida boidinii NCAIM Y.01308BatchWheat bran hydrolysate60%0.58 g/(L·h)
RecombinantS. cerevisiae 550C1BatchNapiergrass hydrolysate0.96 g/gNot specified

Xylonic Acid Bioproduction

Xylonic acid is a platform chemical with potential applications in various industries, including as a substitute for gluconic acid. mdpi.com The biotechnological production of xylonic acid from D-xylose is primarily achieved through bacterial fermentation. mdpi.com The key metabolic pathway involves the oxidation of D-xylose to D-xylonolactone by xylose dehydrogenase (XDH), followed by the hydrolysis of the lactone to D-xylonic acid. researcher.liferesearchgate.net

Escherichia coli and Corynebacterium glutamicum have been successfully engineered for high-yield xylonic acid production. mdpi.com A common strategy involves expressing a xylose dehydrogenase gene (e.g., xdh from Caulobacter crescentus) and deleting competing metabolic pathways, such as those initiated by xylose isomerase (xylA) and xylulokinase (xylB), to channel the metabolic flux towards xylonic acid. nih.govresearchgate.net This prevents the further catabolism of the product. nih.gov

Native producers like Gluconobacter oxydans and Paraburkholderia sacchari are also efficient in converting xylose to xylonic acid. mdpi.com P. sacchari has demonstrated high productivity, reaching over 6 g/L·h in fed-batch cultivations. mdpi.com Recently, the ethanologenic bacterium Zymomonas mobilis was engineered to produce xylonic acid by introducing a xylose dehydrogenase gene. A stable recombinant strain with multiple copies of the gene cassette achieved a titer of 51.9 g/L with a yield of 1.10 g/g in a pure sugar medium. mdpi.com

Table 3: Engineered Strains for Xylonic Acid Bioproduction from D-Xylose

MicroorganismGenetic ModificationKey Findings
Escherichia coliOverexpression of xylose dehydrogenase, deletion of xylA and xylBEfficient conversion of D-xylose to D-xylonic acid. nih.gov
Zymomonas mobilis XA9Integration of five copies of a xylonic acid production gene cassetteTiter of 51.9 g/L and yield of 1.10 g/g in pure sugar medium; 16.2 g/L in lignocellulosic hydrolysate. mdpi.com
Corynebacterium glutamicumHeterologous expression of xylB and xylC from Caulobacter crescentusEfficient bioconversion of xylose to xylonic acid. researchgate.net
Paraburkholderia sacchariNative producerProductivity of over 6 g/L·h in fed-batch cultivation. mdpi.com

Furfural (B47365) and its Derivatives (e.g., Furfuryl Alcohol, 2,5-Furandicarboxylic Acid)

Furfural is a key platform chemical traditionally produced from the acid-catalyzed dehydration of pentose sugars like xylose. While this is primarily a chemical process, metabolic engineering is exploring biocatalytic routes for the production of furfural and its derivatives. The direct microbial production of furfural from xylose is challenging. However, engineered microbes are being developed to convert xylose into intermediates that can then be transformed into furfural derivatives or to directly produce these derivatives.

For instance, research is ongoing to engineer microorganisms to produce 2,5-furandicarboxylic acid (FDCA), a valuable bioplastic monomer, from C5 sugars. While much of the focus has been on hexose (B10828440) sugars, pathways are being designed to channel xylose metabolism towards FDCA precursors. This often involves leveraging intermediates from engineered xylose metabolic pathways. mdpi.com

Other Platform Chemicals (e.g., Isobutanol, Lactic Acid, α-Ketoglutarate, Bioplastics Precursors)

The versatility of D-xylose as a carbon source is further demonstrated by its conversion into a variety of other valuable platform chemicals through metabolic engineering.

Isobutanol: By introducing an n-butanol biosynthesis pathway into a glucose/xylose co-fermenting Saccharomyces cerevisiae strain, researchers have demonstrated the production of n-butanol from lignocellulosic hydrolysates. frontiersin.org This highlights the potential to divert xylose-derived carbon flux towards advanced biofuels. frontiersin.org

Lactic Acid: Lactic acid, a precursor for the biodegradable plastic polylactic acid (PLA), can be efficiently produced from xylose. aiche.org Engineered S. cerevisiae strains expressing a lactate (B86563) dehydrogenase (LDH) gene from Rhizopus oryzae have been shown to produce lactic acid from xylose with high yields (up to 0.7 g/g), while producing negligible amounts of ethanol. aiche.orgnih.gov Similarly, the native xylose-fermenting yeast Pichia stipitis was engineered to produce L-lactic acid, achieving a concentration of 58 g/L from 100 g/L of xylose. asm.org

α-Ketoglutarate: This intermediate of the Krebs cycle is a valuable compound with applications in the food and pharmaceutical industries. The Weimberg pathway, an oxidative route for xylose metabolism present in some bacteria, directly converts xylose to α-ketoglutarate. wikipedia.orgmdpi.com Genetic data from Caulobacter crescentus suggest the operation of this pathway, which involves the conversion of D-xylonate to α-ketoglutarate semialdehyde, which is then oxidized to α-ketoglutarate. asm.org

Bioplastics Precursors: Besides lactic acid, xylose can be converted into other precursors for bioplastics. For example, the xylose oxidative pathway has been engineered in E. coli for the production of compounds like glycolic acid and ethylene (B1197577) glycol. mdpi.com A synthetic pathway in E. coli that cleaves an intermediate of xylose metabolism has been shown to produce glycolic acid at a molar yield of 0.9. acs.org

Table 4: Production of Various Platform Chemicals from D-Xylose

ProductMicroorganismGenetic StrategyPerformance
n-ButanolSaccharomyces cerevisiae XUSAEA-BIntroduction of n-butanol biosynthesis pathway60.1 mg/L from lignocellulosic hydrolysate. frontiersin.org
Lactic AcidSaccharomyces cerevisiaeExpression of Rhizopus oryzae lactate dehydrogenaseYield of up to 0.7 g/g from xylose. aiche.org
L-Lactic AcidPichia stipitisExpression of Lactobacillus helveticus lactate dehydrogenase58 g/L from 100 g/L xylose. asm.org
Glycolic AcidEscherichia coliImplementation of a synthetic xylose assimilation pathway4.3 g/L at a molar yield of 0.9. acs.org
α-KetoglutarateAspergillus terreusNative production during itaconic acid fermentation1.2 g/L from 11% (w/v) xylose. frontiersin.org

Co-fermentation Strategies for Glucose-D(+)-Xylose Mixtures

Several strategies have been developed to address this issue:

Transporter Engineering: Since glucose and xylose often compete for the same transport proteins in S. cerevisiae, engineering or introducing specific xylose transporters that are not inhibited by glucose is a viable approach. mdpi.comnih.gov

Alleviating Glucose Repression: Modifying the regulatory networks that govern glucose repression is another strategy. This can involve deleting key repressor genes or, as a novel approach, reducing the rate of glucose phosphorylation by mutating hexokinase enzymes. researchgate.net This was shown to be sufficient to enable simultaneous glucose and xylose utilization in S. cerevisiae. researchgate.net

Process Engineering: In some cases, process strategies can be employed. For example, a two-stage continuous culture system for an engineered E. coli strain allowed for the complete and simultaneous consumption of glucose and xylose, significantly increasing ethanol productivity compared to batch cultures. nih.gov

Co-culture Systems: An alternative approach involves using co-cultures of engineered microbial specialists. For instance, a co-culture of E. coli strains, one specializing in glucose and the other in xylose fermentation, has been shown to effectively convert sugar mixtures to products like lactic acid and succinate. frontiersin.org

By implementing these strategies, researchers have successfully engineered strains of S. cerevisiae and E. coli that can co-ferment glucose and xylose, significantly improving the efficiency and economics of converting lignocellulosic biomass into biofuels and biochemicals. mdpi.comfrontiersin.orgresearchgate.net

Advanced Analytical Approaches in D + Xylose Research

Spectroscopic Characterization of D(+)-Xylose-Containing Biomolecules (e.g., Solid-State NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the structure and conformation of this compound within complex biomolecules such as polysaccharides.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy has proven to be a powerful, non-destructive tool for analyzing the composition and architecture of xylose-containing biocomposites like plant and algal cell walls. bitesizebio.com High-resolution solid-state NMR has become a standard method for determining the polymorphic structure of carbohydrates and understanding the supramolecular organization of cell walls. mdpi.com Techniques like 13C Cross-Polarization Magic-Angle-Spinning (CP/MAS) NMR are particularly effective. nih.govnih.gov For instance, ssNMR studies on the red seaweed Palmaria palmata revealed the presence of β-(1→4)/β-(1→3)-linked D-xylan. nih.gov The chemical shifts observed in the ssNMR spectra provide detailed information about the covalent linkages and local environment of the xylose units. mdpi.comnih.gov Hydration-induced conformational changes in xylan (B1165943) chains can also be monitored, highlighting the role of specific linkages in the polymer's structure. nih.gov Furthermore, advanced ssNMR experiments can distinguish between different polymer domains based on their mobility, offering insights into the physical packing and interactions of xylose-containing polysaccharides within their native cellular context. bitesizebio.commdpi.com

Mass Spectrometry (MS) , often coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is another cornerstone for the characterization of this compound-containing molecules. mit.edu GC-MS is considered a highly sensitive method for the quantification of sugar probes, providing excellent resolution and peak capacity. researchgate.net In structural studies, the fragmentation patterns observed in the mass spectra provide crucial information for identifying xylose and determining its linkage to other molecules. mit.edu For example, GC-MS analysis of trimethylsilyl (B98337) (TMS) derivatives of xylose produces characteristic ions that can be used for its identification and quantification. researchgate.net The combination of chromatographic separation with the structural determination power of MS makes it a routine method for analyzing complex biological samples containing D-xylose. mit.edu

Chromatographic Techniques for this compound Quantification in Complex Matrices (e.g., HPLC, GC-MS)

Accurate quantification of this compound in complex mixtures like fermentation broths or biomass hydrolysates is critical for industrial biotechnology and metabolic research. Chromatographic techniques are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used method for xylose analysis, often preferred over GC because it does not typically require derivatization of the analyte. researchgate.net Various HPLC systems and detectors are used for carbohydrate quantification. Common detectors include:

Refractive Index (RI) Detection: A universal detector, but can be less sensitive and selective. researchgate.net

Evaporative Light Scattering Detection (ELS): Another universal detector that is more sensitive than RI for some applications. researchgate.netosti.gov

Pulsed Amperometric Detection (PAD): Offers high sensitivity but can have lower selectivity and is often used with ion chromatography. researchgate.netresearchgate.net

A key challenge in HPLC analysis is achieving adequate separation of xylose from other sugars and components in the sample matrix. For example, using ion exclusion columns like the Aminex HPX-87H, it can be difficult to separate D-xylonate from xylose. osti.gov To overcome such challenges, specialized columns, such as amide columns, have been developed, which can provide baseline separation in shorter analysis times. osti.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for determining volatile compounds and is known for its high sensitivity and resolution in quantifying sugar probes like xylose. researchgate.netresearch.fi A prerequisite for GC analysis of non-volatile compounds like sugars is a chemical derivatization step to make them volatile. research.fi This adds complexity to the sample preparation but results in excellent chromatographic separation and definitive identification through mass spectral data. mit.eduresearchgate.net The method has been analytically validated for the simultaneous quantification of multiple sugars, including xylose, in biological fluids like serum, with low detection limits. researchgate.net

Comparison of Chromatographic Techniques for this compound Quantification
TechniquePrincipleCommon DetectorsAdvantagesDisadvantagesReference
HPLCSeparation in a liquid mobile phase based on differential partitioning between the mobile and stationary phases.Refractive Index (RI), Evaporative Light Scattering (ELS), Pulsed Amperometric Detection (PAD)No derivatization usually required, suitable for a wide range of compounds.Can have lower sensitivity and resolution for certain compound mixtures; co-elution can be an issue. researchgate.netosti.gov
GC-MSSeparation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Mass Spectrometer (MS)High sensitivity, high resolution, and definitive identification.Requires chemical derivatization to make sugars volatile, which can be complex and time-consuming. mit.eduresearchgate.net

Isotopic Tracing for Metabolic Flux Analysis in this compound Metabolism

Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively study the rates (fluxes) of intracellular metabolic pathways. asm.orgethz.ch By supplying cells with a substrate labeled with a stable isotope, such as 13C-D-xylose, researchers can track the path of the labeled carbon atoms through the metabolic network. mdpi.com This provides a detailed map of cellular metabolism that is not attainable with other methods. asm.org

In the context of this compound research, 13C-MFA has been instrumental in understanding and engineering xylose utilization in various microorganisms, particularly in the yeast Saccharomyces cerevisiae. nih.govresearchgate.net When recombinant yeast strains are engineered to consume xylose, 13C-MFA can reveal how the foreign xylose pathway integrates with the host's native central carbon metabolism. nih.govresearchgate.net

Key research findings from 13C-MFA studies on xylose metabolism include:

Activation of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP): Studies have shown that the oxidative PPP is highly active during xylose metabolism in recombinant S. cerevisiae. This is to produce the cofactor NADPH, which is required by the xylose reductase enzyme in the fungal xylose utilization pathway. nih.govresearchgate.net

Quantification of Pathway Splits: 13C-MFA allows for the precise quantification of carbon flux distribution at key metabolic branch points. For example, it can determine the split ratio between glycolysis and the PPP. nih.govresearchgate.net

Identification of Metabolic Bottlenecks: By analyzing the flux distribution, MFA can pinpoint inefficient steps or bottlenecks in the metabolic network that limit the production of desired bioproducts like ethanol (B145695) from xylose. nih.govmit.edu For instance, an analysis of a xylose-consuming S. cerevisiae strain suggested a bottleneck in lower glycolysis. nih.gov

Elucidation of Novel Pathways: In some cases, 13C-MFA has been used to identify unexpected or novel metabolic pathways. For example, it was used to elucidate the phosphoketolase pathway for xylose catabolism in Clostridium acetobutylicum. asm.org

The experimental workflow for 13C-MFA typically involves feeding the cells a 13C-labeled xylose tracer, harvesting the cells at a metabolic steady state, hydrolyzing the protein content, and analyzing the 13C-labeling patterns in the proteinogenic amino acids using GC-MS or LC-MS/MS. nih.govmdpi.com The resulting mass isotopomer distributions are then used in a computational model to estimate the intracellular fluxes. mdpi.com

Selected Central Carbon Fluxes in Recombinant S. cerevisiae under Anaerobic Conditions
Metabolic ReactionFlux on Glucose (%)Flux on Xylose-Glucose Mixture (%)
Glucose uptake10051.3
Xylose uptake048.7
G6P to F6P (Glycolysis)76.447.8
G6P to Ru5P (ox-PPP)23.652.2
PEP to Pyruvate (B1213749) (Glycolysis)170.8145.4
Pyruvate to Acetaldehyde158.3128.5

Data adapted from a metabolic flux analysis study in continuous chemostat cultivations. researchgate.net Fluxes are expressed as a percentage of the total sugar utilization rate.

Omics Approaches (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics) in this compound Utilizing Strains

"Omics" technologies provide a global, system-wide view of the molecular processes within an organism. mdpi.com These approaches have been revolutionary in the study and engineering of this compound utilizing microbial strains. osti.gov

Genomics and Transcriptomics: The sequencing of genomes (genomics ) of xylose-fermenting organisms provides the fundamental blueprint of their metabolic capabilities. isotope.comTranscriptomics , which analyzes the complete set of RNA transcripts, reveals which genes are actively expressed under specific conditions, such as growth on xylose. osti.gov Transcriptomic analyses of engineered S. cerevisiae have shown that gene expression patterns on xylose are distinct from those on glucose. osti.gov For example, key genes in the central carbon pathway may be downregulated in xylose isomerase-based strains compared to those using the xylose reductase-xylitol dehydrogenase pathway, suggesting a lower carbon flow towards ethanol. osti.gov

Proteomics: This is the large-scale study of proteins. Proteomics can identify the abundance of key enzymes involved in xylose metabolism and can reveal post-translational modifications that regulate their activity. This information complements transcriptomic data by showing the actual protein levels, which may not always correlate directly with mRNA levels. mdpi.com

Metabolomics: The comprehensive analysis of all metabolites in a biological sample, metabolomics provides a direct snapshot of the physiological state of the cell. researchgate.net In xylose utilization research, metabolomics has been used to measure the intracellular concentrations (pool sizes) of key metabolites in the central carbon pathway. nih.gov For example, studies have found that cultivation on xylose can lead to high levels of UDP-D-glucose, indicating that carbon is being channeled towards biomass production. researchgate.net Combining metabolomics with 13C-MFA provides a particularly powerful approach to understanding the limitations of xylose fermentation. nih.gov

The integration of these different omics datasets (multi-omics ) allows for a holistic understanding of how an organism responds to and metabolizes this compound. isotope.com This systems biology approach is crucial for identifying targets for metabolic engineering to improve the efficiency of converting xylose into biofuels and other valuable chemicals. mdpi.comosti.gov

D + Xylose in Integrated Biorefinery Concepts

Strategies for Efficient D(+)-Xylose Release from Lignocellulosic Biomass

The initial and crucial step in utilizing this compound is its liberation from the complex lignocellulosic structure. Various pretreatment methods are employed to break down the biomass and solubilize hemicellulose, making the xylose accessible for subsequent conversion processes. nih.gov The primary goals of these pretreatments are to increase the accessible surface area, depolymerize and solubilize hemicellulose, and minimize the degradation of sugars into inhibitory compounds. nih.gov

Dilute Acid Hydrolysis Optimization

Dilute acid hydrolysis is a prevalent method for selectively hydrolyzing hemicellulose to release D-xylose. This process typically uses mineral acids, such as sulfuric acid, at moderate temperatures. csic.esncsu.edu The optimization of this process is critical to maximize xylose yield while minimizing the formation of fermentation inhibitors like furfural (B47365), which can be formed from xylose degradation under harsh conditions. ub.ac.idrsc.org

Key parameters that are optimized include acid concentration, temperature, reaction time, and solid-to-liquid ratio. Research has shown that temperature is a more significant factor than acid concentration in the generation of inhibitors. rsc.org For instance, studies on olive stones demonstrated that increasing the solid loading required a higher acid concentration to achieve optimal D-xylose release. csic.es A temperature of 200°C with sulfuric acid was found to be effective, though temperatures above 205-210°C can lead to increased degradation of D-xylose. csic.es In another study, using 2% sulfuric acid at 120°C for 43 minutes on corn straw resulted in a xylose formation efficiency of 77%. mdpi.com The optimization must be tailored to the specific type of biomass being processed. mdpi.com

Table 1: Dilute Acid Hydrolysis Conditions for this compound Release from Various Biomass Sources

BiomassAcidConcentrationTemperature (°C)Time (min)Xylose Yield/EfficiencyReference
Olive StonesSulfuric Acid0.006–0.034 M200-77.4% extraction csic.es
Corn StrawSulfuric Acid2%1204377% efficiency mdpi.com
Wheat StrawSulfuric AcidNot specified>160ShortMaximized recovery rsc.org
Sugarcane Bagasse & Corn CobSulfuric Acid188 mM95Optimized206 mg/g (Corn Cob) frontiersin.org
Rice StrawSulfuric Acid282 mM95Optimized119 mg/g frontiersin.org
Oil Palm Trunk FinesSulfuric Acid6%10060High ncsu.edu

Enzymatic Hydrolysis by Hemicellulases (e.g., Xylanases, β-Xylosidases)

Enzymatic hydrolysis offers a more specific and environmentally friendly approach to this compound release compared to acid hydrolysis. nih.gov This method utilizes a cocktail of enzymes, primarily hemicellulases, to break down the xylan (B1165943) backbone of hemicellulose. The key enzymes involved are:

Endo-1,4-β-xylanases: These enzymes randomly cleave the β-1,4-glycosidic bonds within the xylan chain, producing shorter xylo-oligosaccharides (XOS). nih.govfrontiersin.org

β-xylosidases: These enzymes act on the non-reducing ends of XOS and xylobiose to release individual D-xylose monomers. nih.govfrontiersin.org

The synergistic action of these enzymes is crucial for efficient xylose production. frontiersin.org Debranching enzymes, such as α-L-arabinofuranosidases and α-D-glucuronidases, are also important as they remove side chains from the xylan backbone, improving the accessibility for xylanases and β-xylosidases. nih.gov

Research has demonstrated the effectiveness of enzymatic cocktails. For example, a study on brewers' spent grain using a mixture of endo-xylanases, α-L-arabinofuranosidase, β-xylosidase, and α-D-glucuronidase achieved a maximum xylose yield of 63.6% in 48 hours. nih.gov Another study on sugarcane bagasse xylan developed an enzyme cocktail that, while optimized for xylooligosaccharides, also produced D-xylose. researchgate.netmdpi.com The efficiency of enzymatic hydrolysis can be enhanced by pretreating the biomass to make the hemicellulose more accessible to the enzymes. asm.org

Autohydrolysis and Other Pretreatment Methods

Besides dilute acid and enzymatic hydrolysis, several other pretreatment methods are employed to release this compound.

Autohydrolysis , also known as liquid hot water (LHW) treatment, uses hot, pressurized water to hydrolyze hemicellulose. nih.govub.ac.id This method is highly selective for hemicellulose degradation, resulting in a liquid fraction rich in xylo-oligosaccharides and a solid residue with a more porous structure, which is beneficial for subsequent enzymatic hydrolysis of cellulose (B213188). ub.ac.id A significant advantage of autohydrolysis is the low formation of fermentation inhibitors compared to dilute acid treatment. ub.ac.id The process is typically carried out at temperatures between 180 and 205°C. ub.ac.id

Other pretreatment technologies include:

Steam Explosion: This physico-chemical method involves treating biomass with high-pressure steam followed by a rapid pressure release. This process can be performed with or without an acid catalyst (autohydrolysis). nih.govdiva-portal.org

Ammonia-Based Pretreatments (e.g., AFEX): Ammonia (B1221849) Fiber Expansion (AFEX) treats biomass with liquid ammonia at moderate temperatures, leading to the solubilization of lignin (B12514952) and hemicellulose. nih.gov Soaking in aqueous ammonia (SAA) is another effective method for delignification. drewno-wood.pl

Oxidative Pretreatments: Methods like wet oxidation and the use of hydrogen peroxide can break down lignin and solubilize hemicellulose. nih.govmdpi.com

Microwave Pretreatment: The application of microwaves can accelerate the degradation of lignin and xylan fractions. mdpi.com

Each pretreatment method has its own set of advantages and disadvantages, and the choice often depends on the specific biomass and the desired end products of the biorefinery. nih.govub.ac.id

Fermentation Process Optimization for this compound Conversion

Once this compound is released from the lignocellulosic biomass, the next critical step is its conversion into valuable products through fermentation. The efficiency of this process is paramount for the economic viability of a biorefinery. researchgate.net While glucose fermentation is well-established, xylose fermentation presents unique challenges. researchgate.net

Mitigation of Fermentation Inhibitors from Hydrolysates

Lignocellulosic hydrolysates often contain compounds that are inhibitory to fermenting microorganisms. These inhibitors are generated during the pretreatment and hydrolysis stages and can include weak acids (like acetic acid), furan (B31954) derivatives (furfural and 5-hydroxymethylfurfural), and phenolic compounds. diva-portal.orgresearchgate.net These compounds can significantly hinder microbial growth and product formation. frontiersin.org

Several strategies are employed to mitigate the effects of these inhibitors:

Detoxification: This involves removing the inhibitors from the hydrolysate before fermentation. Methods include treatment with activated carbon, which can effectively remove furfural and 5-HMF with minimal loss of sugars. nih.gov Biological abatement, using microorganisms that can metabolize the inhibitors, is another promising approach. mdpi.com

Strain Development: Engineering and adapting robust microbial strains that can tolerate and even metabolize these inhibitors is a key area of research. asm.org For example, strains of Saccharomyces cerevisiae have been developed with enhanced tolerance to inhibitors found in alkaline hydrogen peroxide pretreated biomass. asm.org Acetic acid, in particular, has been shown to inhibit xylose fermentation, an effect that can sometimes be reversed by the addition of glucose. frontiersin.org

Aeration and pH Control Strategies

The control of aeration and pH are critical operational parameters in the fermentation of this compound. The optimal conditions often represent a trade-off between promoting cell growth and maximizing the production of the desired product, such as ethanol (B145695) or xylitol (B92547).

Aeration: The oxygen supply significantly influences the metabolic pathway of xylose-fermenting yeasts.

High aeration generally promotes biomass production but can be detrimental to the accumulation of certain products like xylitol. ajol.info

For ethanol production by yeasts like Scheffersomyces stipitis, very low levels of aeration are often required for optimal performance. nrel.gov A two-stage aeration strategy, with an initial aerobic phase for cell growth followed by a microaerophilic or anaerobic phase for product formation, has been shown to be effective. mdpi.com One study found that for xylitol production by Starmerella meliponinorum, an airflow/rotation speed of 0.5 vvm / 200 rpm in a bioreactor yielded the best results. scielo.br

pH Control: The pH of the fermentation medium affects the metabolic activity of the microorganisms. ajol.info

For xylitol production by Hansenula polymorpha, the optimal initial pH was found to be between 4.5 and 5.5. researchgate.net

In another study with Candida tropicalis, maintaining the pH at 5.5 using a citrate (B86180) buffer significantly enhanced the conversion of xylose to xylitol, achieving a conversion ratio of 93.75%. ajol.info

For ethanol production by Pachysolen tannophilus, an initial pH of 4.5 was found to be ideal. researchgate.net

Table 2: Optimized pH and Aeration Conditions for this compound Fermentation

MicroorganismProductOptimal pHAeration ConditionsReference
Hansenula polymorphaXylitol4.5 - 5.5Stirring vortex alone (low aeration) researchgate.net
Candida tropicalisXylitol5.5Low aeration (40 ml medium in 250 ml flask) ajol.info
Pachysolen tannophilusEthanol4.5Not specified researchgate.net
Scheffersomyces stipitisEthanol5.5Two-stage: Aerobic (DOT 50%) then Anaerobic mdpi.com
Starmerella meliponinorumXylitol4.00.5 vvm / 200 rpm scielo.br

Fed-Batch and Continuous Fermentation Modes

In the realm of industrial biotechnology, the choice of fermentation mode is critical for optimizing product yield, productivity, and process stability. For this compound fermentation, both fed-batch and continuous modes have been extensively investigated to overcome the limitations of simple batch processes, such as substrate inhibition and catabolite repression.

Fed-Batch Fermentation

Fed-batch cultivation is a widely adopted strategy to achieve high cell densities and, consequently, high product titers. This mode involves the controlled feeding of a concentrated substrate solution to the bioreactor, which allows for maintaining the substrate concentration at a low, optimal level. This is particularly advantageous for D-xylose fermentations, as high initial substrate concentrations can be inhibitory to many microorganisms.

Research has demonstrated the effectiveness of fed-batch strategies in various D-xylose valorization pathways. For instance, in the production of ethanol from mixed glucose-xylose streams by Candida shehatae, a two-phase fed-batch process was developed. oup.com This process involved an initial aerobic growth phase on D-xylose to achieve high cell densities (2 x 10⁹ cells/ml), followed by an anaerobic phase where D-glucose was added to initiate ethanol production. oup.com This strategy resulted in a significantly higher ethanol concentration (45–50 g/L) in a shorter time (50 hours) compared to the best batch process (30 g/L in 80 hours). oup.com The fed-batch approach effectively minimized glucose repression and increased D-xylose utilization. oup.com

Continuous Fermentation

Continuous fermentation, where fresh medium is continuously added to the bioreactor and an equal volume of fermented broth is removed, offers the potential for high volumetric productivity and long-term, stable operation. This mode is particularly suited for producing bulk chemicals like ethanol.

Studies on continuous D-xylose fermentation have often focused on yeast species like Candida shehatae, Pachysolen tannophilus, and Pichia stipitis. usda.govnih.gov These organisms can ferment xylose to ethanol, but their performance is highly dependent on process conditions, especially aeration. usda.gov Substantial ethanol production by C. shehatae in continuous culture occurs only under oxygen-limited conditions. usda.gov However, challenges such as loss of cell viability in high-density cultures can limit the productivity of continuous systems. usda.gov

To address the challenge of mixed-sugar fermentation from lignocellulosic hydrolysates, two-stage continuous processes have been proposed. nih.gov One such design utilizes immobilized P. tannophilus in a first-stage continuous stirred-tank reactor (CSTR) to convert the xylose fraction, followed by a second-stage plug flow reactor with immobilized S. cerevisiae to ferment the glucose and enrich the ethanol concentration. nih.gov This configuration leverages the strengths of each yeast species, as P. tannophilus can ferment xylose but is sensitive to high ethanol concentrations, while S. cerevisiae efficiently ferments glucose to high ethanol titers. nih.gov In one experiment, a 38.8 g/L ethanol stream from xylose fermentation was enriched to 75 g/L in the second stage. nih.gov

The table below provides a comparative overview of research findings on different D-xylose fermentation modes.

Fermentation ModeOrganismSubstrate(s)Key FindingsReference
Fed-Batch Candida shehataeD-xylose, D-glucoseTwo-phase process achieved 45-50 g/L ethanol in 50 h, overcoming glucose repression and increasing xylose utilization. oup.com
Fed-Batch Saccharomyces cerevisiae (engineered)D-xylose, D-glucoseMaintaining a low glucose level enhanced xylose uptake rate to 0.30 g/g CDW/h. nih.gov
Fed-Batch Candida parapsilosisD-xylose, D-glucoseThe presence of glucose induced ethanol production and improved specific rates of growth and xylitol formation. scielo.br
Continuous Candida shehataeD-xyloseSubstantial ethanol production occurred only under oxygen-limited conditions; high cell density cultures faced viability issues. usda.gov
Continuous (Two-Stage) P. tannophilus & S. cerevisiaeD-xylose, D-glucoseA two-stage immobilized system produced a final ethanol concentration of 75 g/L from a mixed sugar feed. nih.gov

Economic and Sustainability Aspects of this compound Valorization

Economic Aspects

The economic feasibility of converting D-xylose into biofuels and biochemicals is a subject of extensive techno-economic analysis (TEA). These studies aim to identify key cost drivers and establish process targets for commercial viability. For the production of cellulosic ethanol, the conversion yield of xylose to ethanol is a major variable affecting the global economic performance. nih.gov The minimum ethanol selling price (MESP) is highly sensitive to the yields of ethanol from both glucose and xylose. d-nb.info

The valorization of xylose into co-products alongside ethanol can significantly improve the economics. A preliminary TEA of a biorefinery processing rice straw showed that converting the xylose (C5) fraction to furfural, while fermenting the glucose (C6) fraction to ethanol, lowered the MESP from a baseline of $0.627/litre to $0.50/litre. springerprofessional.de When other co-products from lignin were also produced, the MESP dropped further, highlighting the benefits of an integrated approach. springerprofessional.de

The production of higher-value chemicals like xylitol from xylose is another promising route. A TEA for xylitol production from sugarcane bagasse calculated a product cost of $3.17/kg. ul.ie The study identified the fermentation and pretreatment sections as the major cost components. ul.ie Efficiently converting xylose is therefore crucial for making products like xylitol competitive with their conventional counterparts. nih.govosti.gov

The following table summarizes key findings from techno-economic analyses of D-xylose valorization processes.

Product(s)FeedstockKey Economic FindingReference
Ethanol Corn StoverXylose-to-ethanol yield is a primary variable affecting the minimum ethanol selling price (MESP). nih.govd-nb.info
Ethanol, Furfural Rice StrawConverting xylose to furfural reduced the MESP of ethanol from $0.627/L to $0.50/L. springerprofessional.de
Xylitol Sugarcane BagasseCalculated product cost of xylitol was $3.17/kg, with fermentation and pretreatment being major cost centers. ul.ie

Sustainability Aspects

Beyond economics, the environmental sustainability of D-xylose valorization is evaluated using Life Cycle Assessment (LCA). LCA provides a framework for quantifying the environmental impacts, such as greenhouse gas (GHG) emissions, across the entire production chain. rsc.org

For bioethanol production, the co-fermentation of xylose and glucose is an important optimization strategy to improve the environmental profile. nih.gov An LCA of ethanol from pulp and paper sludge showed that a scenario with co-fermentation for maximal ethanol yield resulted in significant environmental impact improvements. nih.gov

In the case of xylitol production from sugarcane bagasse, an LCA study determined the life cycle GHG emissions to be 2.759 kg CO₂ equivalent per kg of xylitol. ul.ie The electricity requirement for the plant was identified as the main environmental hotspot, and reducing the fermentation duration was pinpointed as a key factor for improvement. ul.ie Another LCA study on xylitol production from empty fruit bunches via catalytic hydrogenation reported a climate change impact of 3.83 kg CO₂ eq. per kg of xylitol, with heat requirements for the process being the primary source of emissions. researchgate.net

The production of other oleochemicals from xylose has also been assessed. An LCA for producing yeast lipids (and subsequently biodiesel and other chemicals) from sugarcane bagasse-derived xylose represents a first-of-its-kind analysis, providing a baseline for scaling up these processes sustainably. rsc.org The global warming potential for producing the non-polar lipid intermediate was found to be 260.03 kg CO₂ equivalent. rsc.org These studies are crucial for guiding research and development towards more sustainable process configurations in xylose-based biorefineries. researchgate.netrbciamb.com.br

The table below presents results from life cycle assessments of products derived from D-xylose.

ProductFeedstockKey Sustainability Finding (Global Warming Potential)Reference
Xylitol Sugarcane Bagasse2.759 kg CO₂ eq. per kg xylitol. Electricity use is the main hotspot. ul.ie
Xylitol Empty Fruit Bunch3.83 kg CO₂ eq. per kg xylitol. Process heat requirement is the main hotspot. researchgate.net
Yeast Lipid Sugarcane Bagasse260.03 kg CO₂ eq. for the non-polar lipid intermediate. rsc.org
Ethanol Pulp & Paper SludgeCo-fermentation of xylose and glucose leads to significant improvements in environmental impact categories. nih.gov

Research Challenges and Future Perspectives in D + Xylose Science

Addressing Metabolic Bottlenecks in Engineered D(+)-Xylose Pathways

A primary obstacle in the microbial conversion of D-xylose is the inefficiency of engineered metabolic pathways. rsc.org Many microorganisms, like the industrially favored Saccharomyces cerevisiae, cannot naturally ferment xylose. mdpi.comresearchgate.net Introducing heterologous pathways, such as the xylose reductase (XR) - xylitol (B92547) dehydrogenase (XDH) pathway or the xylose isomerase (XI) pathway, is a common strategy, but each presents its own set of problems. asm.orgwikipedia.org

The XR-XDH pathway, often sourced from yeasts like Scheffersomyces stipitis, suffers from a critical cofactor imbalance. mdpi.comasm.org XR preferentially uses NADPH, while XDH exclusively requires NAD+. mdpi.comnih.gov This disparity leads to the accumulation of the byproduct xylitol, which reduces the carbon yield for the desired product, such as ethanol (B145695). mdpi.comnih.gov Strategies to overcome this include:

Cofactor Engineering: Manipulating the cofactor specificity of XR and XDH. For instance, engineering XR to have a higher affinity for NADH can help balance the redox state. mdpi.com

Alternative Pathways: Introducing pathways that regenerate NAD+ or provide alternative routes for NADPH consumption can alleviate the imbalance. mdpi.comnih.gov For example, expressing a water-forming NADH oxidase can create a microcycle to regenerate NAD+. nih.gov

Gene Expression Optimization: Fine-tuning the expression levels of XR and XDH is crucial. High expression of XYL2 (encoding XDH) has been shown to dramatically increase xylose fermentation efficiency in strains overexpressing GRE3 (an aldose reductase with XR activity). nih.govoup.com

The xylose isomerase (XI) pathway, found in bacteria, avoids the cofactor imbalance issue and has a higher theoretical yield. wikipedia.orgnih.gov However, its implementation in yeast has been hampered by low enzyme activity, leading to slow xylose consumption rates. nih.govasm.org Directed evolution of xylose isomerase enzymes has shown promise in improving their activity and, consequently, the fermentation performance. nih.gov

Furthermore, the transport of xylose into the cell can be a rate-limiting step. researchgate.netfrontiersin.org The native hexose (B10828440) transporters in S. cerevisiae have low affinity for xylose. Engineering or discovering more efficient xylose transporters is an active area of research. mdpi.com

Enhancing Microbial Strain Robustness and Tolerance to Inhibitory Compounds

Lignocellulosic biomass, the source of D-xylose, must undergo pretreatment to release the fermentable sugars. mdpi.com These processes, however, generate a variety of compounds that are inhibitory to microbial growth and fermentation. mdpi.commdpi.com These inhibitors include:

Furan (B31954) derivatives: Furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), formed from the degradation of pentoses and hexoses, respectively. mdpi.commdpi.com

Weak acids: Acetic acid, released from the deacetylation of hemicellulose. mdpi.com

Phenolic compounds: Derived from the breakdown of lignin (B12514952). mdpi.commdpi.com

These compounds can disrupt cell membranes, inhibit key enzymes, and prolong the fermentation process. mdpi.comnih.gov Developing microbial strains with enhanced tolerance to these inhibitors is critical for economically viable biorefineries. researchgate.net Strategies being explored include:

Adaptive Laboratory Evolution (ALE): Gradually exposing microbial populations to increasing concentrations of inhibitors to select for more tolerant variants. researchgate.netresearchgate.net

Synthetic Biology Approaches: Engineering strains to express detoxifying enzymes or to have more robust cell membranes. nih.gov This can involve redox balancing, membrane engineering, and the expression of protective proteins. nih.gov

In situ Detoxification: Using the fermenting microorganism itself to convert toxic compounds into less harmful ones. researchgate.net

Process Optimization: Developing pretreatment and detoxification methods that minimize the formation of inhibitors or effectively remove them before fermentation. conicet.gov.arresearchgate.netresearchgate.net Methods like treatment with activated charcoal have shown effectiveness in removing phenolic compounds and furans. conicet.gov.arresearchgate.net

Inhibitor ClassExamplesSource in Lignocellulose PretreatmentReported Inhibitory Effects on Microbes
Furan DerivativesFurfural, 5-Hydroxymethylfurfural (5-HMF)Degradation of pentoses (xylose) and hexoses (glucose)Inhibit enzymatic activity, hinder growth and metabolic activities. mdpi.commdpi.com
Weak AcidsAcetic acid, Formic acidDeacetylation of hemicelluloseCytoplasm acidification, reduced ethanol yield and productivity. mdpi.com
Phenolic CompoundsVanillin, SyringaldehydeBreakdown of ligninDamage cellular membranes, inhibit microbial growth and fermentation. mdpi.commdpi.comresearchgate.net

Development of Novel Bioconversion Processes and Integrated Systems

To improve the economic feasibility of xylose utilization, researchers are developing novel bioconversion processes and integrated biorefinery concepts. nih.gov This involves moving beyond single-product fermentations to co-producing a range of fuels, chemicals, and materials. ieabioenergy.com

Consolidated Bioprocessing (CBP) is a promising strategy that combines enzyme production, saccharification (hydrolysis of polysaccharides), and fermentation into a single step. This reduces capital and operational costs. The development of microorganisms capable of both degrading lignocellulose and fermenting the resulting sugars, including xylose, is a key goal of CBP research.

Integrated Biorefineries aim to utilize all components of the lignocellulosic biomass (cellulose, hemicellulose, and lignin) to maximize value and minimize waste, aligning with the principles of a circular economy. nih.govgreenesa.com In this model, xylose from the hemicellulosic fraction is a critical feedstock for producing a variety of biochemicals. sci-hub.se

Recent research also focuses on one-pot chemical-enzymatic processes, such as the direct conversion of xylan (B1165943) (the polymer of xylose) to xylitol through a two-step hydrolysis and hydrogenation process in a single reactor, which can save resources and time. researchgate.net

Expanding the Repertoire of High-Value Chemicals Derived from this compound

While ethanol has been a major focus, D-xylose can be a precursor to a wide array of high-value chemicals, enhancing the economic viability of biorefineries. rsc.orgrsc.orgosti.gov The U.S. Department of Energy has identified several top value-added chemicals that can be produced from biomass sugars, and xylose is a key starting material for many of them. nih.govresearchgate.net

Both biological and chemical conversion routes are being explored:

Biological Conversion: Microorganisms can be engineered to produce a variety of chemicals from xylose, including:

Xylitol: A sugar substitute with applications in the food and pharmaceutical industries. rsc.orgresearchgate.net

Organic Acids: Such as succinic acid, lactic acid, and xylonic acid. rsc.orgnih.gov

Biofuels other than ethanol: Including butanol and 2,3-butanediol. rsc.org

Chemical Catalysis: Xylose can be chemically converted into platform chemicals like:

Furfural: A versatile chemical intermediate used to produce furfuryl alcohol, resins, and other chemicals. rsc.orgrsc.orgul.ie

Levulinic Acid: Another platform chemical with a wide range of potential applications. rsc.org

Chemical ProductConversion RoutePotential Applications
XylitolBiological (fermentation) or Chemical (hydrogenation)Food sweetener, pharmaceuticals, dental care products. rsc.orgresearchgate.netresearchgate.net
FurfuralChemical (dehydration)Solvent, precursor for furfuryl alcohol, resins, and other chemicals. rsc.orgrsc.orgul.ie
EthanolBiological (fermentation)Biofuel, solvent, industrial chemical. mdpi.comfibenol.com
Organic Acids (e.g., Succinic, Lactic, Xylonic)Biological (fermentation)Biopolymers, food additives, specialty chemicals. rsc.orgnih.gov
2,3-ButanediolBiological (fermentation)Precursor for synthetic rubber, solvents, and plastics. rsc.org

The development of efficient and selective catalysts for these chemical transformations is a major research focus. rsc.orgul.ie

Application of Systems Biology and Synthetic Biology for Predictive Engineering

Systems biology and synthetic biology are powerful tools for accelerating the development of efficient xylose-utilizing microorganisms. researchgate.net

Systems Biology involves the comprehensive study of the complex interactions within a biological system. nih.gov Techniques like genomics, transcriptomics, proteomics, and metabolomics provide a global view of the cell's response to genetic modifications or environmental changes. This information can be used to identify metabolic bottlenecks and guide rational engineering strategies. nih.gov For example, flux balance analysis can predict the flow of metabolites through different pathways and identify rate-limiting steps. researchgate.net

Synthetic Biology focuses on the design and construction of new biological parts, devices, and systems. frontiersin.org This includes:

Designing novel metabolic pathways: Constructing synthetic pathways for the production of non-natural compounds from xylose.

Developing genetic tools: Creating libraries of promoters, ribosome binding sites, and other regulatory elements to precisely control gene expression. researchgate.net

Using CRISPR/Cas9: This powerful gene-editing tool allows for rapid and precise modification of microbial genomes to improve xylose utilization and product formation. frontiersin.org

By combining systems and synthetic biology, researchers can move towards a more predictive engineering approach, reducing the reliance on time-consuming trial-and-error methods. researchgate.net

Contribution of this compound Research to Bioeconomy and Circular Economy Principles

Research into this compound utilization is fundamental to the advancement of the bioeconomy and the principles of a circular economy. ieabioenergy.commdpi.com The bioeconomy refers to the production of renewable biological resources and the conversion of these resources and waste streams into value-added products, such as food, feed, bio-based products, and bioenergy. sci-hub.se

By enabling the efficient conversion of the hemicellulosic fraction of biomass, which is often underutilized or treated as waste, D-xylose research directly contributes to:

Resource Efficiency: Maximizing the use of renewable feedstocks and reducing reliance on fossil fuels. nih.govieabioenergy.com

Waste Valorization: Transforming agricultural and forestry residues into valuable products, thus closing material loops. nih.govsci-hub.se

Sustainable Production: Developing more environmentally friendly processes for producing chemicals and fuels. greenesa.comresearchgate.net

Integrated biorefineries, which are central to the circular bioeconomy, depend on the effective valorization of all biomass components, with D-xylose playing a pivotal role. ieabioenergy.comsci-hub.se The development of a robust D-xylose-based chemical industry will be a key driver in the transition towards a more sustainable and circular economic model. ieabioenergy.comresearchgate.net

Q & A

Q. What are the primary metabolic pathways for D-xylose utilization in microorganisms, and how do they influence experimental design?

D-Xylose is metabolized via two major pathways in microorganisms: (1) the xylose isomerase (XI) pathway , which converts xylose to xylulose via isomerization, and (2) the Weimberg pathway , a five-step oxidative pathway yielding α-ketoglutarate. The choice of pathway depends on the organism (e.g., bacteria favor XI, while some archaea use the Weimberg route). Experimental design should consider strain selection (e.g., Saccharomyces cerevisiae engineered with XI vs. native Kluyveromyces spp.), substrate concentration effects on enzyme kinetics, and byproduct analysis (e.g., ethanol or organic acids) .

Q. What analytical methods are recommended for quantifying D-xylose and its metabolites in fermentation broths?

High-performance liquid chromatography (HPLC) with refractive index detection is standard for xylose quantification. For metabolites like xylitol or ethanol, gas chromatography-mass spectrometry (GC-MS) provides higher sensitivity. Enzymatic assays (e.g., NADH-coupled xylose reductase activity) are useful for real-time monitoring of pathway efficiency .

Q. How do physicochemical properties of D-xylose (e.g., solubility, stability) impact laboratory handling and storage?

D-Xylose is a white crystalline solid (melting point: 148–153°C) with high solubility in water (~1 g/mL). Stability is temperature-dependent: avoid prolonged storage above 25°C to prevent caramelization. In solution, maintain pH 5–7 to minimize degradation. Use vacuum drying for lyophilized samples to prevent hygroscopic clumping .

Advanced Research Questions

Q. How can kinetic models resolve contradictions in xylose fermentation efficiency across studies?

Discrepancies in fermentation yields (e.g., ethanol production in S. cerevisiae SR8 vs. non-conventional yeasts) often arise from differences in reactor design (aeration, headspace volume) or substrate inhibition. Apply first-order irreversible reaction models (e.g., Saeman hydrolysis model) to quantify xylose consumption rates. For example, S. cerevisiae SR8 showed ethanol yields of 0.43 g/g at 50 g/L xylose, but yields dropped at higher concentrations due to osmotic stress. Validate models with time-course data on biomass, substrate, and product concentrations .

Q. How can researchers overcome carbon catabolite repression when co-fermenting D-xylose with glucose or cellobiose?

Carbon catabolite repression (CCR) in organisms like Enterococcus mundtii QU25 suppresses xylose metabolism in the presence of preferred sugars. Strategies include:

  • RNA-seq-driven promoter engineering : Identify repressed genes (e.g., xylose operon) and replace their promoters with constitutive variants .
  • Mixed-substrate feeding : Gradual introduction of xylose after glucose depletion reduces CCR .
  • Strain evolution : Adaptive laboratory evolution under xylose-glucose co-utilization conditions selects for CCR-resistant mutants .

Q. What methodological approaches optimize D-xylose-to-xylitol conversion in non-model organisms?

Catalytic transfer hydrogenation (CTH) using formic acid as an H-donor achieves >90% xylitol yield under optimized conditions (pH 6, 100°C, 3 hours). Key parameters include catalyst selection (e.g., Ru/C) and substrate-to-catalyst ratio (10:1). For biological routes, overexpress xylose reductase (XR) and delete competing pathways (e.g., xylitol dehydrogenase) in Candida tropicalis .

Q. How do aeration conditions affect xylose metabolism in non-conventional yeasts?

Aeration modulates redox balance (NAD+/NADH) and ATP yield. In Yarrowia spp., 40% headspace (HS) reactors increased biomass production by 30% compared to 70% HS, but ethanol yields dropped due to oxidative phosphorylation dominance. Use dissolved oxygen probes to maintain microaerobic conditions (5–10% O₂) for balanced growth and product synthesis .

Data Contradiction and Validation

Q. Why do studies report conflicting xylose degradation rates in halophilic archaea?

Discrepancies arise from pathway variations. Haloferax volcanii exclusively degrades D-xylose to α-ketoglutarate via the Weimberg pathway, while other archaea use alternative routes. Validate pathways via gene deletion mutants (e.g., Δxylose dehydrogenase strains fail to grow on xylose) and ¹³C-metabolic flux analysis .

Q. How can researchers address inconsistencies in lignocellulosic hydrolysate toxicity studies?

Contradictions often stem from variable inhibitor profiles (e.g., furfural, acetic acid). Use untargeted metabolomics to identify species-specific tolerance mechanisms (e.g., Rhodosporidium toruloides upregulates efflux pumps under stress). Normalize data by inhibitor concentration (g/L) and exposure time .

Experimental Design Considerations

Q. What statistical frameworks are recommended for optimizing xylose-based bioprocesses?

Employ response surface methodology (RSM) with central composite design to model interactions between variables (e.g., pH, temperature, inoculum size). For strain screening, use machine learning algorithms trained on omics data to predict xylose consumption phenotypes .

Q. How should researchers design long-term adaptation experiments for xylose-utilizing strains?

Use serial passaging in chemostats with incremental xylose increases (5–50 g/L over 50 generations). Monitor genomic changes via whole-genome sequencing and validate fitness gains in controlled bioreactors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.